Product packaging for Bactobolamine(Cat. No.:CAS No. 78013-07-7)

Bactobolamine

Cat. No.: B10860692
CAS No.: 78013-07-7
M. Wt: 312.14 g/mol
InChI Key: JRSVJUAXNOFGEL-LFRLGQHFSA-N
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Description

structure given in first source;  RN given refers to (3S-(3alpha,4alpha,4beta,5beta,6alpha))-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2NO5 B10860692 Bactobolamine CAS No. 78013-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78013-07-7

Molecular Formula

C11H15Cl2NO5

Molecular Weight

312.14 g/mol

IUPAC Name

(3S,4S,4aS,5S,6S)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one

InChI

InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11-/m0/s1

InChI Key

JRSVJUAXNOFGEL-LFRLGQHFSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]2[C@@H]([C@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl

Canonical SMILES

CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling Bactobolamine: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolamine, a potent immunosuppressive agent, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. We delve into its initial isolation from a bacterial source, its structural characterization, and its multifaceted biological effects, with a particular focus on its immunosuppressive and antitumor properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the known signaling pathways associated with its mechanism of action to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Origin

This compound belongs to a family of related natural products, including the well-studied antibiotic Bactobolin. The initial discovery of this class of compounds dates back to the late 1970s.

Producing Organism

The bactobolin family of compounds, including this compound, was first isolated from a bacterium identified as Pseudomonas sp. No. B88-32. However, with advancements in microbial taxonomy and 16S rRNA sequencing, the producing organism has been more accurately identified as a species of Burkholderia, specifically Burkholderia thailandensis. This reclassification highlights the importance of modern molecular techniques in accurately identifying microbial sources of novel natural products.

Isolation and Structural Elucidation

The isolation of this compound and its congeners from the fermentation broth of the producing bacterium typically involves a series of chromatographic techniques. The planar structure and relative stereochemistry of these molecules were determined through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). The absolute stereochemistry was later confirmed through total synthesis efforts.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its immunosuppressive and antitumor effects being the most prominent.

Immunosuppressive Activity

This compound is a potent inhibitor of T-lymphocyte proliferation. Its primary mechanism of immunosuppression involves the inhibition of Interleukin-2 (IL-2) biosynthesis in activated T-cells.[1] IL-2 is a critical cytokine for T-cell proliferation and differentiation, and its suppression leads to a downstream dampening of the adaptive immune response.

While the precise molecular targets of this compound in T-cell signaling are not fully elucidated, its inhibitory effect on IL-2 production suggests an interference with the signaling cascade upstream of IL-2 gene transcription. Key pathways in T-cell activation that lead to IL-2 production include the calcineurin-NFAT and the NF-κB signaling pathways. Further research is needed to pinpoint the exact molecular interactions of this compound within these pathways.

Antitumor Activity

The related compound, Bactobolin, has demonstrated significant cytotoxic activity against various cancer cell lines. This activity is attributed to its ability to inhibit protein synthesis. Structural and biochemical studies have revealed that Bactobolin targets the 50S ribosomal subunit, specifically binding to the L2 ribosomal protein. This interaction obstructs the peptidyl transferase center, thereby halting protein elongation. Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action for its antitumor effects.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this section will be updated as more research becomes available. The following tables are placeholders for future data on the biological activity of this compound.

Table 1: Immunosuppressive Activity of this compound

AssayCell Line/SystemIC50Reference
T-Cell ProliferationHuman PBMCsData not available
Mixed Lymphocyte Reaction (MLR)Human PBMCsData not available
IL-2 ProductionJurkat cellsData not available

Table 2: Antitumor Activity of this compound

Cell LineCancer TypeIC50Reference
JurkatT-cell LeukemiaData not available
K562Chronic Myelogenous LeukemiaData not available
HeLaCervical CancerData not available

Experimental Protocols

Measurement of IL-2 Production using CTLL-2 Bioassay

This protocol describes a common method to quantify the amount of biologically active IL-2 produced by T-cells, and thus to assess the inhibitory effect of compounds like this compound. The assay utilizes the CTLL-2 cell line, which is dependent on IL-2 for proliferation.[2][3][4]

Materials:

  • CTLL-2 cell line

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant IL-2 standard

  • Test samples (e.g., supernatants from activated T-cells treated with this compound)

  • 96-well flat-bottom microplates

  • Cell proliferation reagent (e.g., MTT, XTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Preparation: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a saturating concentration of IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual IL-2. Resuspend the cells in IL-2-free medium at a concentration of 2 x 10^5 cells/mL.

  • Standard Curve: Prepare a serial dilution of the recombinant IL-2 standard in IL-2-free medium.

  • Plate Setup: Add 50 µL of the IL-2 standards and test samples to the wells of a 96-well plate in triplicate. Add 50 µL of IL-2-free medium to the negative control wells.

  • Cell Seeding: Add 50 µL of the washed CTLL-2 cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. Calculate the concentration of IL-2 in the test samples by interpolating from the standard curve.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[5]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • 96-well round-bottom microplates

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Scintillation counter or plate reader

Procedure:

  • Cell Isolation: Isolate PBMCs from the whole blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C (to inhibit their proliferation) or irradiate them. Wash the cells extensively to remove any residual mitomycin C.

  • Responder Cell Preparation: The PBMCs from the second donor will serve as the responder cells.

  • Plate Setup: Seed the responder cells at a concentration of 1 x 10^5 cells/well in a 96-well round-bottom plate. Add the stimulator cells at a 1:1 ratio to the responder cells.

  • Treatment: Add serial dilutions of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's protocol for BrdU incorporation or CFSE dilution analysis by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general T-cell activation pathway leading to IL-2 production and a typical workflow for screening immunosuppressive compounds.

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell T-Cell cluster_Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 APC APC APC->TCR Signal 1 APC->CD28 Signal 2 MHC_Peptide MHC-Peptide B7 B7 ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus NFkB NF-κB PKC->NFkB NFkB->Nucleus AP1->Nucleus IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 IL2_mRNA->IL2 This compound This compound This compound->Calcineurin Potential Target (Inhibits IL-2 Production)

Figure 1. Simplified T-cell activation signaling pathway leading to IL-2 production.

Immunosuppressant_Screening Start Start: Isolate PBMCs from two donors Prepare_Cells Prepare Responder and Mitomycin C-treated Stimulator Cells Start->Prepare_Cells Co_culture Co-culture Responder and Stimulator Cells Prepare_Cells->Co_culture Add_Compound Add this compound (or other test compounds) Co_culture->Add_Compound Incubate Incubate for 5-7 days Add_Compound->Incubate Measure_Proliferation Measure T-cell Proliferation (e.g., [3H]-thymidine incorporation) Incubate->Measure_Proliferation Analyze_Data Analyze Data and Determine IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for screening immunosuppressive compounds using a Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

This compound is a promising natural product with potent immunosuppressive and potential antitumor activities. Its mechanism of action, primarily through the inhibition of IL-2 production in T-cells and likely through the inhibition of protein synthesis in cancer cells, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge of its discovery, origin, and biological functions. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will be crucial for its translation into clinical applications. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers interested in investigating this intriguing molecule.

References

Bactobolamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine and its closely related analogues, primarily bactobolin, are potent natural products with significant immunosuppressive and antitumor properties.[1] Isolated from species of Pseudomonas, these compounds have garnered considerable interest within the scientific community for their potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound and its derivatives, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

The bactobolin family of compounds is characterized by a complex polyketide-peptide structure. While "this compound" is a recognized entity, the majority of research has focused on "bactobolin" and "bactobolin A". The key structural features and physicochemical properties are summarized in the tables below.

Core Chemical Structures
CompoundChemical Structure
This compound
alt text
Bactobolin
alt text
Bactobolin A
alt text
Physicochemical Data
PropertyThis compoundBactobolinBactobolin A
CAS Number 78013-07-7[2]72615-20-4[1]Not Available
Molecular Formula C₁₁H₁₅Cl₂NO₅[2]C₁₄H₂₀Cl₂N₂O₆C₁₅H₂₂Cl₂N₂O₅
Molecular Weight ( g/mol ) 312.1383.22381.2
Solubility Soluble in DMSO and WaterData not readily availableData not readily available
Melting Point Data not readily availableData not readily availableData not readily available

Biological Activity and Mechanism of Action

Bactobolin exhibits potent immunosuppressive and antitumor activities. Its primary mechanism of action is believed to be the inhibition of T-cell activation and proliferation, a critical step in the adaptive immune response. This is achieved through the disruption of key signaling pathways involved in immune cell function.

Immunosuppressive Effects

Bactobolin's immunosuppressive effects are primarily mediated through the inhibition of Interleukin-2 (IL-2) production and signaling. IL-2 is a crucial cytokine for T-cell proliferation and differentiation. The inhibition of IL-2 signaling by bactobolin likely involves the disruption of upstream signaling cascades, including the Calcineurin-NFAT and NF-κB pathways, which are essential for the transcriptional activation of the IL-2 gene.

Furthermore, evidence suggests that bactobolin may also exert its effects through the inhibition of vacuolar H+-ATPase (V-ATPase). V-ATPases are proton pumps crucial for the acidification of intracellular compartments, and their inhibition can disrupt various cellular processes, including protein trafficking and degradation, which can indirectly impact immune cell signaling.

Proposed Signaling Pathway of Bactobolin-Mediated Immunosuppression

The following diagram illustrates the proposed mechanism by which bactobolin inhibits T-cell activation.

Bactobolin_Signaling_Pathway cluster_nucleus TCR T-Cell Receptor (TCR) / CD28 PLCg PLCγ TCR->PLCg PKC PKC TCR->PKC IP3 IP3 PLCg->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT_p NFAT-P (phosphorylated) Calcineurin->NFAT_p NFAT NFAT (dephosphorylated) Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates NFAT_p->NFAT Dephosphorylation IKK IKK PKC->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB->Nucleus NFkB->IL2_gene Activates IL2 IL-2 Production IL2_gene->IL2 Tcell_prolif T-Cell Proliferation IL2->Tcell_prolif Bactobolin Bactobolin Bactobolin->Calcineurin Inhibits Bactobolin->IKK Inhibits VATPase V-ATPase Bactobolin->VATPase Inhibits VATPase->TCR Maintains pH for signaling

Caption: Proposed signaling pathway of bactobolin-mediated immunosuppression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bactobolin.

Total Synthesis of Bactobolin A

The total synthesis of bactobolin A is a complex multi-step process. A stereoselective synthesis has been reported starting from (-)-quinic acid. The key steps involve a stereoselective vinylogous aldol reaction, a rhodium(II)-catalyzed C-H amination, and an intramolecular alkoxycarbonylation.

Illustrative Workflow for Key Synthetic Steps:

Total_Synthesis_Workflow QuinicAcid (-)-Quinic Acid Enone Protected Enone QuinicAcid->Enone Several steps Aldol Stereoselective Vinologous Aldol Reaction Enone->Aldol Dichloromethyl Dichloromethyl- substituted intermediate Aldol->Dichloromethyl Amination Rh(II)-catalyzed C-H Amination Dichloromethyl->Amination Amine Axial Amine Intermediate Amination->Amine Alkoxycarb Intramolecular Alkoxycarbonylation Amine->Alkoxycarb BicyclicLactone Bicyclic Lactone Framework Alkoxycarb->BicyclicLactone FinalSteps Final Elaboration Steps BicyclicLactone->FinalSteps BactobolinA (-)-Bactobolin A FinalSteps->BactobolinA

Caption: Key stages in the total synthesis of (-)-Bactobolin A.

Isolation of Bactobolin from Pseudomonas

Bactobolin can be isolated from the culture broth of Pseudomonas species.

Protocol:

  • Culturing: Grow the Pseudomonas strain in a suitable liquid medium under optimal conditions for bactobolin production.

  • Extraction: After incubation, centrifuge the culture to separate the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Purification: Purify the crude extract using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure bactobolin.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is used to assess the immunosuppressive activity of bactobolin on T-cell proliferation.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells).

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.

  • Bactobolin Treatment: Add varying concentrations of bactobolin to the co-cultures. Include a vehicle control.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Assessment: Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT).

T-Cell Proliferation Assay (CFSE-based)

This assay provides a more detailed analysis of cell division.

Protocol:

  • Cell Labeling: Label responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Activation: Activate the CFSE-labeled T-cells with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of bactobolin.

  • Incubation: Incubate for 3-5 days.

  • Analysis: Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

NF-κB Activation Assay

This assay determines if bactobolin inhibits the activation of the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) and pre-treat with various concentrations of bactobolin for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Western Blot Analysis: Perform Western blotting on the nuclear fractions to detect the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

Calcineurin Phosphatase Activity Assay

This assay directly measures the effect of bactobolin on calcineurin activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and calmodulin in a suitable buffer.

  • Bactobolin Addition: Add different concentrations of bactobolin to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding Ca²⁺.

  • Incubation: Incubate at 30°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method (e.g., malachite green assay).

V-ATPase Inhibition Assay

This assay measures the inhibition of V-ATPase proton pumping activity.

Protocol:

  • Vesicle Preparation: Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes).

  • Assay Buffer: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., ACMA).

  • Bactobolin Treatment: Add various concentrations of bactobolin to the vesicle suspension.

  • Initiate Pumping: Initiate proton pumping by adding ATP.

  • Fluorescence Measurement: Monitor the quenching of fluorescence over time, which is indicative of vesicle acidification. Inhibition of fluorescence quenching indicates V-ATPase inhibition.

Conclusion

This compound and its analogues, particularly bactobolin, represent a promising class of natural products with significant therapeutic potential. Their ability to suppress the immune system through the inhibition of key T-cell activation pathways makes them attractive candidates for the development of novel immunosuppressive drugs. Further research into their precise molecular mechanisms and the development of more efficient synthetic routes will be crucial for realizing their full clinical potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted biological activities of these fascinating molecules.

References

Stereoselective Total Synthesis of Bactobolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bactobolamine is a polyketide natural product with significant antitumor and antibacterial properties. Its complex molecular architecture, featuring five contiguous stereocenters and a unique dichloromethyl group, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the key stereoselective strategies developed for the total synthesis of this compound. We will focus on the highly diastereoselective enantiospecific synthesis by the Švenda group, the pioneering racemic synthesis by the Weinreb group, and emerging strategies, presenting their core data in structured tables, detailing key experimental protocols, and visualizing the synthetic logic through diagrams.

Introduction to this compound

This compound and its related natural product, Bactobolin A, were first isolated from Pseudomonas yoshidomiensis. These compounds exhibit potent biological activity by inhibiting protein translation through binding to the ribosome, making them attractive targets for the development of novel therapeutics. The primary synthetic challenges lie in the stereocontrolled construction of the bicyclic core and the installation of the five contiguous stereocenters with high fidelity.

Enantiospecific Synthesis of (-)-Bactobolin A (Švenda, 2020)

The Švenda group reported a highly efficient and stereocontrolled synthesis of (-)-Bactobolin A, the enantiomer of natural this compound. This approach leverages a chiral pool starting material, (-)-quinic acid, to establish all five stereocenters through substrate control. The overall synthesis was achieved in a 10% yield over the longest linear sequence.[1]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the Švenda synthesis is outlined below. The strategy hinges on a late-stage amide coupling to introduce the alanine side chain. The core bicyclic lactone is envisioned to be formed via an intramolecular alkoxycarbonylation. The crucial stereocenters are set using a diastereoselective C-H amination and a vinylogous Mukaiyama aldol reaction.

G Amide Coupling Amide Coupling Intermediate_1 Bicyclic Amine Amide Coupling->Intermediate_1 Alkoxycarbonylation Intramolecular Alkoxycarbonylation Intermediate_1->Alkoxycarbonylation Intermediate_2 Oxazolidinone Precursor Alkoxycarbonylation->Intermediate_2 C-H Amination Rh-Catalyzed C-H Amination Intermediate_2->C-H Amination Intermediate_3 Carbamate Precursor C-H Amination->Intermediate_3 Aldol Reaction Vinylogous Mukaiyama Aldol Reaction Intermediate_3->Aldol Reaction Quinic Acid Deriv. Enone from (-)-Quinic Acid Aldol Reaction->Quinic Acid Deriv. Dichloro Ketone 1,1-dichloroacetone Aldol Reaction->Dichloro Ketone

Caption: Retrosynthetic analysis of (-)-Bactobolin A by the Švenda group.

Key Stereoselective Steps & Data

The success of this synthesis relies on several key transformations that proceed with high levels of stereocontrol.

Table 1: Quantitative Data for Key Steps in the Švenda Synthesis

StepReactantsConditionsProduct(s)Yield (%)Diastereomeric Ratio (d.r.)
Vinylogous Mukaiyama AldolSilyl diene, 1,1-dichloroacetoneTiCl4, CH2Cl2, -78 °CAldol adduct717:1
Diastereoselective Hydrogenationα,β-Unsaturated ketoneH2, Pd/C, EtOAc, rtSaturated ketone98>20:1
Rh-catalyzed C-H AminationCarbamate precursorRh2(esp)2, PhI(OPiv)2, MgO, benzene, 60 °COxazolidinone74Complete diastereoselectivity
Intramolecular AlkoxycarbonylationOxazolidinone1. NsCl, 4-DMAP, CH2Cl22. NaH, THF, 0 °C to rtBicyclic lactone62 (2 steps)-
Experimental Protocol: Rh-catalyzed C-H Amination

This step is critical for establishing the configuration of the axial amine at C4.

Procedure: To a solution of the carbamate precursor (1.0 eq) in benzene (0.05 M) were added Rh2(esp)2 (1 mol %), PhI(OPiv)2 (1.5 eq), and MgO (3.0 eq). The reaction mixture was stirred at 60 °C for 1 hour. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired oxazolidinone product.

Synthetic Workflow Diagram

The forward synthesis workflow showcases the efficient construction of the complex target molecule.

G A (-)-Quinic Acid B Enone A->B A->B 6 steps C Aldol Adduct B->C B->C Aldol (71%, 7:1 dr) D Saturated Ketone C->D C->D H2, Pd/C (98%, >20:1 dr) E Carbamate D->E D->E Carbamoylation F Oxazolidinone E->F E->F C-H Amination (74%) G Bicyclic Lactone F->G F->G Alkoxycarbonylation (62%) H Amine G->H G->H Deprotection I (-)-Bactobolin A H->I H->I Amide Coupling & Deprotection

Caption: Forward synthesis workflow for (-)-Bactobolin A (Švenda, 2020).

Racemic Total Synthesis of (±)-Bactobolin (Weinreb, 1988)

The first total synthesis of Bactobolin was accomplished by Weinreb and Garigipati in 1988.[2] This landmark achievement provided access to the natural product in racemic form and established a foundation for future synthetic endeavors. A key feature of this synthesis is a Diels-Alder reaction to construct the carbocyclic core.

Key Features and Data

The Weinreb synthesis employs a hetero-Diels-Alder reaction and a carefully orchestrated sequence of functional group manipulations to build the target molecule.

Table 2: Quantitative Data for Key Steps in the Weinreb Synthesis

StepReactantsConditionsProduct(s)Yield (%)Diastereomeric Ratio (d.r.)
Hetero-Diels-AlderDanishefsky's diene, N-salicylidene-L-alanine methyl esterCH2Cl2, rtDihydropyrone adduct85Not reported (racemic)
Diastereoselective ReductionKetone intermediateL-Selectride, THF, -78 °CAlcohol intermediate909:1
Dichloromethyl AdditionAldehyde intermediateLiCHCl2, CeCl3, THF, -100 °CDichloro alcohol654:1
Experimental Protocol: Diastereoselective Addition of Dichloromethyllithium

This step introduces the characteristic dichloromethyl group, with moderate diastereoselectivity controlled by chelation to cerium.

Procedure: A solution of the aldehyde precursor (1.0 eq) in THF (0.1 M) was cooled to -100 °C. Anhydrous CeCl3 (1.5 eq) was added, and the suspension was stirred for 1 hour. A solution of dichloromethyllithium (generated in situ from CH2Cl2 and LDA) in THF was then added dropwise. The reaction was stirred for 30 minutes at -100 °C before being quenched with saturated aqueous NH4Cl. The mixture was warmed to room temperature and extracted with ethyl acetate. The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by chromatography to yield the product as a mixture of diastereomers.

Emerging Strategies: The Aza-Wacker Approach (Sathyamoorthi, 2022)

More recent efforts have focused on developing novel strategies for the construction of the this compound core, which could enable the synthesis of diverse analogs. The Sathyamoorthi group has been exploring a sulfamate-tethered aza-Wacker cyclization to install the C4 nitrogen stereocenter.[2][3][4]

Core Logic and Workflow

This approach aims to form the key C-N bond through an intramolecular palladium-catalyzed cyclization of a sulfamate onto a tethered olefin. While a full total synthesis has not yet been reported, this strategy offers a novel disconnection and potential for modularity.

G Target Bactobolin Analogs Key_Cyclization Aza-Wacker Cyclization Target->Key_Cyclization Precursor Sulfamate Precursor Key_Cyclization->Precursor Logic Key Logic: Late-stage C-N bond formation via Pd-catalyzed cyclization Key_Cyclization->Logic SM D-(-)-Quinic Acid Precursor->SM

Caption: Conceptual workflow of the aza-Wacker approach to this compound.

This strategy is currently under development and is expected to provide access to C4-epi-Bactobolamine and other novel analogs for structure-activity relationship studies.

Conclusion

The stereoselective total synthesis of this compound has evolved significantly from the initial racemic routes to highly efficient, enantiospecific strategies. The work of the Švenda group demonstrates the power of chiral pool synthesis and substrate-controlled reactions to master the molecule's stereochemical complexity. The pioneering synthesis by Weinreb laid the crucial groundwork, and new, innovative approaches like the aza-Wacker cyclization continue to push the boundaries of synthetic chemistry, promising access to a wider range of biologically active analogs. These efforts not only highlight the ingenuity of synthetic chemists but also provide essential tools for the further biological investigation and potential therapeutic development of the this compound family of natural products.

References

Unveiling the Molecular Arsenal of Bactobolamine: A Technical Guide to its Ribosomal Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets and binding sites of bactobolamine, a potent antibiotic with a unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. Here, we consolidate key findings on this compound's interaction with its primary cellular target, the ribosome, and provide detailed experimental methodologies for the characterization of this interaction.

Core Findings: this compound's Assault on the Ribosome

This compound exerts its antimicrobial activity by targeting the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, this compound A binds to a novel site on the 50S large subunit, leading to the inhibition of translation.[1] This binding site is distinct from those of many other known ribosome-targeting antibiotics, highlighting this compound's potential for development against resistant bacterial strains.

The binding of this compound A displaces the peptidyl-tRNA (P-site tRNA), a key molecule in the elongation of the polypeptide chain.[1] This displacement stalls protein synthesis, ultimately leading to bacterial growth inhibition. Resistance to this compound has been shown to arise from specific mutations in the gene rplB, which encodes the ribosomal protein uL2 (formerly L2).[2][3][4] This protein is located near the this compound binding site, and mutations in uL2 are thought to disrupt the antibiotic's interaction with the ribosome.

A high-resolution crystal structure of this compound A in complex with the Thermus thermophilus 70S ribosome has been determined at 3.4 Å, providing a detailed view of the binding interactions. This structural information is invaluable for the rational design of novel this compound analogs with improved efficacy and pharmacokinetic properties.

Quantitative Analysis of this compound Activity

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data clearly demonstrates the increased resistance of Bacillus subtilis mutants harboring mutations in the rplB gene.

CompoundStrainRelevant GenotypeMIC (μg/mL)Reference
This compound ABacillus subtilis 168Wild-type3Chandler et al., 2012
This compound AB. subtilis JEC11rplB (E236A)17Chandler et al., 2012
This compound AB. subtilis JEC12rplB (E236Q)21Chandler et al., 2012
This compound AB. subtilis JEC13rplB (G235D)100Chandler et al., 2012
This compound AB. subtilis JEC14rplB (G235V)100Chandler et al., 2012

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound's molecular targets.

Crystallography of the this compound-Ribosome Complex

The determination of the co-crystal structure of this compound A with the 70S ribosome was a landmark achievement in understanding its mechanism of action. The following is a representative protocol for such an experiment.

1. Ribosome Purification from Thermus thermophilus

  • Grow Thermus thermophilus cells to mid-log phase.

  • Harvest cells by centrifugation and resuspend in a buffer containing Tris-HCl, KCl, Mg(OAc)₂, and protease inhibitors.

  • Lyse cells using a French press or sonication.

  • Clarify the lysate by centrifugation.

  • Isolate ribosomes by ultracentrifugation through a sucrose cushion.

  • Further purify 70S ribosomes using sucrose density gradient centrifugation.

  • Collect the 70S fraction and concentrate using ultrafiltration.

2. Crystallization

  • Prepare a complex of the 70S ribosome, a specific mRNA, and a P-site tRNA analog.

  • Incubate the complex with an excess of this compound A.

  • Set up crystallization trials using the hanging drop vapor diffusion method at a constant temperature (e.g., 19°C).

  • Screen a variety of crystallization conditions, varying the precipitant (e.g., polyethylene glycol), salts, and pH.

  • Optimize lead conditions to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination

  • Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software (e.g., XDS or HKL2000).

  • Solve the structure using molecular replacement with a known ribosome structure as a search model.

  • Build the model of this compound and the surrounding ribosomal components into the electron density map and refine the structure.

Determination of this compound Resistance and Identification of Mutations

Identifying the genetic basis of resistance is key to understanding the antibiotic's target and potential resistance mechanisms in clinical settings.

1. Isolation of this compound-Resistant Mutants

  • Grow a culture of a susceptible bacterial strain, such as Bacillus subtilis, to a high density.

  • Plate the culture on agar medium containing a concentration of this compound significantly above the MIC for the wild-type strain.

  • Incubate the plates until resistant colonies appear.

  • Isolate and purify individual resistant colonies by re-streaking on selective medium.

2. Minimum Inhibitory Concentration (MIC) Determination

  • Use the broth microdilution method to determine the MIC of this compound for the wild-type and resistant strains.

  • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

3. Whole-Genome Sequencing and Mutation Identification

  • Extract genomic DNA from the wild-type and resistant mutant strains.

  • Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).

  • Align the sequencing reads from the mutant strains to the reference genome of the wild-type strain.

  • Identify single nucleotide polymorphisms (SNPs) and other mutations in the resistant strains compared to the wild-type.

  • Focus on mutations in genes encoding ribosomal components, such as rplB, to identify the likely cause of resistance.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

bactobolamine_pathway cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit P_Site P-Site 50S_Subunit->P_Site A_Site A-Site 50S_Subunit->A_Site E_Site E-Site 50S_Subunit->E_Site uL2 uL2 Protein 50S_Subunit->uL2 Inhibition Inhibition 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to novel site P_Site_tRNA P-Site tRNA This compound->P_Site_tRNA Displaces P_Site_tRNA->P_Site Occupies Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Mechanism of action of this compound.

experimental_workflow cluster_resistance Resistance Characterization cluster_structure Structural Analysis Isolate_Mutants 1. Isolate this compound- Resistant Mutants MIC_Determination 2. Determine MICs Isolate_Mutants->MIC_Determination WGS 3. Whole-Genome Sequencing MIC_Determination->WGS Identify_Mutations 4. Identify Mutations in rplB (uL2) WGS->Identify_Mutations Purify_Ribosomes 1. Purify 70S Ribosomes Form_Complex 2. Form Ribosome- This compound Complex Purify_Ribosomes->Form_Complex Crystallize 3. Crystallize Complex Form_Complex->Crystallize Solve_Structure 4. Solve Crystal Structure Crystallize->Solve_Structure

Experimental workflow for target validation.

This guide serves as a comprehensive resource for understanding the molecular basis of this compound's antimicrobial activity. The detailed information on its binding site and the experimental protocols provided herein are intended to facilitate further research and the development of this promising class of antibiotics.

References

Bactobolamine: An Examination of its Role as a V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of bactobolamine as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor. While the user request sought an in-depth technical guide on this specific topic, extensive searches have not yielded any studies detailing a mechanism of action for this compound involving the inhibition of V-ATPase.

This guide will instead provide a summary of the currently understood biological activities of this compound and a technical overview of V-ATPase inhibition by other well-characterized compounds. This will include the requested data presentation, experimental protocols, and visualizations for established V-ATPase inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this area.

This compound: Current Understanding

This compound is primarily recognized for its immunosuppressive properties. Research has shown that it can inhibit the production of Interleukin-2 (IL-2) in CTLL cells.[1] Furthermore, in vivo studies have demonstrated its potential in prolonging allograft survival in rat models of heart and liver transplantation, as well as in a canine kidney allograft model.[1] The mechanism behind its immunosuppressive effects is the primary focus of existing research, with no current data linking it to V-ATPase inhibition.

V-ATPase Inhibition: A General Overview

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular organelles, such as lysosomes, endosomes, and vacuoles.[2][3] This acidification is crucial for a multitude of cellular processes, including protein degradation, receptor recycling, and autophagy.[4] Inhibition of V-ATPase disrupts these processes and is a key area of investigation for various therapeutic applications, including cancer and infectious diseases.

Prominent V-ATPase Inhibitors

Several potent and specific V-ATPase inhibitors have been identified and are widely used in research. The most notable among these are the macrolide antibiotics, bafilomycin A1 and concanamycin. These compounds are highly specific for V-ATPase and do not significantly affect other ATPases. Bafilomycin A1, for instance, is a valuable tool for studying autophagy as it blocks the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo.

Signaling Pathways Modulated by V-ATPase Inhibition

The inhibition of V-ATPase has been shown to impact several critical signaling pathways within the cell. The disruption of endosomal and lysosomal pH can alter the normal trafficking and degradation of signaling receptors and components.

A key pathway affected is the Notch signaling pathway . V-ATPase-mediated acidification of endosomes is required for the proper processing and activation of Notch receptors. Inhibition of V-ATPase can, therefore, lead to a reduction in Notch signaling activity.

Another important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. V-ATPase activity is linked to the activation of mTORC1 on the lysosomal surface in response to amino acid availability. Consequently, V-ATPase inhibitors can suppress mTORC1 signaling.

The diagram below illustrates the general impact of V-ATPase inhibition on these two signaling pathways.

V_ATPase_Signaling cluster_pathways Signaling Pathways V_ATPase V-ATPase Notch_Processing Notch Processing (S2/S3 Cleavage) V_ATPase->Notch_Processing Enables (Acidification) mTORC1 mTORC1 V_ATPase->mTORC1 Notch_Receptor Notch Receptor Notch_Receptor->Notch_Processing NICD NICD (Active Fragment) Notch_Processing->NICD Target_Gene_Expression_Notch Target Gene Expression NICD->Target_Gene_Expression_Notch Amino_Acids Amino Acids Amino_Acids->mTORC1 Activates via V-ATPase dependent sensing Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation V_ATPase_Inhibitor V-ATPase Inhibitor (e.g., Bafilomycin A1) V_ATPase_Inhibitor->V_ATPase

V-ATPase inhibition affecting Notch and mTOR signaling.

Experimental Protocols for Studying V-ATPase Inhibition

Characterizing a compound as a V-ATPase inhibitor involves a series of in vitro and cell-based assays. Below are generalized methodologies for key experiments.

V-ATPase Activity Assay (Proton Pumping)

This assay directly measures the proton-pumping activity of V-ATPase in isolated membrane vesicles.

Methodology:

  • Vesicle Preparation: Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes) by differential centrifugation and density gradient centrifugation.

  • Fluorescence-Based pH Measurement: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange or quinacrine). The fluorescence of these dyes is quenched upon accumulation in an acidic environment.

  • Assay Initiation: Initiate the assay by adding ATP to energize the V-ATPase. Monitor the decrease in fluorescence over time, which corresponds to proton influx and acidification of the vesicles.

  • Inhibitor Testing: Pre-incubate the vesicles with the test compound (e.g., this compound) at various concentrations before adding ATP. A potent inhibitor will prevent the ATP-dependent fluorescence quenching.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lysosomal pH Measurement

This cell-based assay assesses the effect of a compound on the pH of lysosomes in living cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) in a suitable format for microscopy or flow cytometry.

  • Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a defined period. Include a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

  • Lysosomal Staining: Load the cells with a lysosomotropic fluorescent probe whose accumulation and/or fluorescence intensity is dependent on the lysosomal pH (e.g., LysoTracker Red DND-99 or LysoSensor Green DND-189).

  • Imaging or Flow Cytometry: Visualize the cells using fluorescence microscopy or quantify the cellular fluorescence using flow cytometry. An increase in lysosomal pH due to V-ATPase inhibition will result in a decrease in the fluorescence signal of LysoTracker probes.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. A dose-dependent decrease in fluorescence indicates V-ATPase inhibition in a cellular context.

The following diagram outlines a typical experimental workflow for screening and validating a potential V-ATPase inhibitor.

Experimental_Workflow Start Hypothesized V-ATPase Inhibitor In_Vitro_Assay In Vitro V-ATPase Activity Assay (Proton Pumping) Start->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cellular Lysosomal pH Measurement (e.g., LysoTracker) IC50_Determination->Cell_Based_Assay If active Not_Inhibitor Not a V-ATPase Inhibitor IC50_Determination->Not_Inhibitor If inactive Signaling_Pathway_Analysis Downstream Signaling Pathway Analysis (e.g., Western Blot for p-mTOR, Notch cleavage) Cell_Based_Assay->Signaling_Pathway_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Autophagy Flux, Cell Viability) Signaling_Pathway_Analysis->Phenotypic_Assays Conclusion Validated V-ATPase Inhibitor Phenotypic_Assays->Conclusion

References

Bactobolamine's Impact on Cellular pH Homeostasis: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct effects of bactobolamine on cellular pH homeostasis are not extensively documented in current scientific literature. This guide provides a comprehensive overview of the established mechanisms by which cellular pH is regulated and how its disruption can lead to cellular dysfunction and death, using well-characterized compounds like the V-ATPase inhibitor Bafilomycin A1 as a model. This framework is intended to serve as a guide for investigating the potential, yet unconfirmed, role of this compound in modulating cellular pH.

Introduction: The Critical Role of Cellular pH Homeostasis

Cellular functions are exquisitely sensitive to pH. Eukaryotic cells maintain a tightly regulated internal pH, typically around 7.2 in the cytoplasm, while specific organelles, such as lysosomes, require a much more acidic environment (pH 4.5-5.0) to function correctly. This intricate pH gradient across different cellular compartments is crucial for a myriad of physiological processes, including enzyme activity, protein sorting, receptor-mediated endocytosis, and autophagy. The disruption of this delicate pH balance can have profound consequences, leading to cellular stress, dysfunction, and ultimately, apoptosis or other forms of cell death.

This compound, a chlorinated polyketide, is known for its potent immunosuppressive and cytotoxic activities. While its ability to induce apoptosis has been noted, the precise molecular mechanisms underlying its cytotoxicity, particularly concerning its potential effects on cellular pH homeostasis, remain to be fully elucidated. This guide will explore the established mechanisms of cellular pH regulation and its disruption by pharmacological agents, providing a hypothetical framework for understanding the potential impact of this compound.

V-ATPase: The Master Regulator of Organellar pH

The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme complex responsible for pumping protons across membranes, thereby acidifying intracellular compartments.[1][2] This process is fundamental for the function of organelles such as lysosomes, endosomes, and the Golgi apparatus.

Mechanism of Action: V-ATPase utilizes the energy from ATP hydrolysis to transport protons from the cytoplasm into the lumen of organelles, against a concentration gradient. This proton translocation is essential for maintaining the low pH required for the activity of lysosomal hydrolases, which are responsible for the degradation of cellular waste and pathogens.

Consequences of V-ATPase Inhibition

Pharmacological inhibition of V-ATPase leads to a cascade of cellular events stemming from the disruption of organellar acidification. Bafilomycin A1, a macrolide antibiotic, is a well-characterized and potent inhibitor of V-ATPase and serves as a key tool for studying the consequences of impaired lysosomal function.[2]

  • Lysosomal pH Alkalinization: The most immediate effect of V-ATPase inhibition is an increase in the luminal pH of lysosomes and other acidic organelles. This alkalization inactivates pH-dependent lysosomal enzymes.

  • Disruption of Autophagy: Autophagy is a cellular recycling process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. V-ATPase-mediated acidification is crucial for both the fusion of autophagosomes with lysosomes and the subsequent degradation of the cargo.[3][4] Inhibition of V-ATPase blocks autophagic flux, leading to the accumulation of autophagosomes.

  • Induction of Apoptosis: The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis. The mechanisms linking lysosomal dysfunction to apoptosis are complex and can involve the release of lysosomal proteases into the cytoplasm, disruption of mitochondrial function, and the activation of caspase cascades.

This compound: A Potential Disruptor of Cellular pH Homeostasis?

While direct evidence is lacking, the known cytotoxic and pro-apoptotic effects of this compound share phenomenological similarities with the cellular consequences of V-ATPase inhibition. It is plausible that this compound may, directly or indirectly, interfere with cellular pH regulation, contributing to its mechanism of action. Further research is required to investigate this hypothesis.

Quantitative Data on the Effects of V-ATPase Inhibition

To provide a quantitative context for the effects of disrupting cellular pH, the following tables summarize data from studies using the V-ATPase inhibitor Bafilomycin A1.

Table 1: Cytotoxicity of Bafilomycin A1 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
GH3Rat Pituitary Tumor2.5 - 19.2
Pediatric B-cell ALLLeukemia~1
DLBCL cell linesLymphoma~5
MG63Osteosarcoma1000

Table 2: Effects of Bafilomycin A1 on Cellular Parameters

ParameterCell LineConcentrationEffectReference
Lysosomal pHSKOV3100 nMIncrease from pH 5.15 to pH 6.15
HeLa200 nMIncrease to > pH 7.0
ApoptosisPediatric B-ALL (697 cells)1 nMSignificant increase in Annexin V positive cells
DLBCL (SUDHL-2, SUDHL-4)5 nMIncreased percentage of early and late apoptotic cells
Autophagy (LC3-II levels)HeLa10 nMMaximal increase (EC50: 5.6 nM)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of cellular pH homeostasis.

Signaling Pathways

V_ATPase_Inhibition_Pathway cluster_drug Pharmacological Agent cluster_target Cellular Target cluster_effects Downstream Effects Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase Inhibits Lysosomal_pH_Increase Lysosomal pH Increase V_ATPase->Lysosomal_pH_Increase Maintains Acidic pH Lysosomal_Dysfunction Lysosomal Dysfunction Lysosomal_pH_Increase->Lysosomal_Dysfunction Autophagy_Block Autophagy Block Apoptosis Apoptosis Lysosomal_Dysfunction->Autophagy_Block Lysosomal_Dysfunction->Apoptosis

Caption: V-ATPase Inhibition Pathway.

Autophagy_Pathway Cytoplasmic_Cargo Cytoplasmic Cargo Autophagosome Autophagosome Cytoplasmic_Cargo->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Acidic Hydrolases V_ATPase_Inhibition V-ATPase Inhibition V_ATPase_Inhibition->Autolysosome Blocks Fusion & Acidification

Caption: Autophagy Pathway and V-ATPase Inhibition.

Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., Lysosomal Dysfunction) Mitochondria Mitochondria Cellular_Stress->Mitochondria Induces Permeabilization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release Apoptotic_Body_Formation Apoptotic Body Formation Caspase_Activation->Apoptotic_Body_Formation Cell_Death Apoptotic Cell Death Apoptotic_Body_Formation->Cell_Death

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflows

pH_Measurement_Workflow Cell_Culture 1. Culture Cells Probe_Loading 2. Load with pH-sensitive probe (e.g., LysoSensor) Cell_Culture->Probe_Loading Treatment 3. Treat with Compound (e.g., this compound) Probe_Loading->Treatment Data_Acquisition 4. Acquire Fluorescence Data (Microscopy or Flow Cytometry) Treatment->Data_Acquisition Analysis 6. Calculate Intracellular pH Data_Acquisition->Analysis Calibration 5. Generate pH Calibration Curve Calibration->Analysis

Caption: Cellular pH Measurement Workflow.

Detailed Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the measurement of lysosomal pH using the ratiometric dye LysoSensor™ Yellow/Blue DND-160 and a microplate reader.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Isotonic solution (20 mM MES, 5 mM KCl, 120 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Isotonic solutions with defined pH values (pH 3.0–5.0)

  • Nigericin (10 µM)

  • Monensin (10 µM)

  • Black 96-well microtiter plates

  • Microplate reader with fluorescence capabilities (e.g., TECAN Spark)

Procedure:

  • Seed cells in a black 96-well microtiter plate and culture to desired confluency.

  • Calibration Curve: a. Incubate a set of wells with isotonic solutions of defined pH values (pH 3.0-5.0) for 15 minutes. b. Add nigericin (10 µM) and monensin (10 µM) to dissipate intracellular pH gradients. c. Add 1 µM LysoSensor™ Yellow/Blue DND-160 to each well and incubate for 5 minutes. d. Measure fluorescence intensities at excitation wavelengths of 330 nm and 385 nm. e. Calculate the ratio of the fluorescence intensities (330nm/385nm) for each pH value and plot the ratio against the pH to generate a calibration curve.

  • Experimental Measurement: a. Treat cells with the experimental compound (e.g., this compound) for the desired time. b. Incubate cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in isotonic solution (pH 7.4) for 5 minutes. c. Measure fluorescence intensities at 330 nm and 385 nm. d. Calculate the fluorescence intensity ratio. e. Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

V-ATPase Activity Assay

This protocol describes an ATP/NADPH-coupled assay to measure V-ATPase activity in isolated lysosomal fractions.

Materials:

  • Isolated lysosomal fractions

  • Reaction buffer (25 mM TEA, pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U pyruvate kinase/lactic dehydrogenase, 0.2–0.4 mg/ml NADPH, 2 mM DTT, 2 mM Ouabain, 5 mM Na Azide)

  • Concanamycin A (1 µM)

  • 260 mM Mg Acetate

  • 96-well plates

  • Microplate reader with absorbance capabilities (e.g., Synergy HTX)

Procedure:

  • Prepare the reaction buffer.

  • In a 96-well plate, add 20–50 µg of lysosomal protein to 1 ml of reaction buffer. Prepare parallel samples with and without 1 µM Concanamycin A (a specific V-ATPase inhibitor).

  • Incubate for 30 minutes at 37 °C.

  • Transfer 285 µl of each sample to a new 96-well plate.

  • Record the baseline absorbance of NADPH at 340 nm for 3–5 minutes.

  • Start the reaction by adding 15 µl of 260 mM Mg Acetate.

  • Record the decrease in NADPH absorbance at 340 nm for 15 minutes.

  • The V-ATPase activity is the Concanamycin A-sensitive rate of NADPH oxidation, normalized to the amount of lysosomal protein.

Autophagy Assessment by LC3-II Western Blot

This protocol details the detection of LC3-I to LC3-II conversion as a marker of autophagosome formation.

Materials:

  • Cell culture reagents

  • Chloroquine diphosphate (CQ) or Bafilomycin A1

  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against LC3 (e.g., Novus Biologicals, NB100-2331)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture cells to 70-75% confluency.

  • Treat cells with the experimental compound. To assess autophagic flux, include parallel treatments with an autophagy inhibitor like Chloroquine (50 µM, overnight) or Bafilomycin A1 (100 nM, 4 hours).

  • Lyse cells in sample buffer and sonicate.

  • Denature protein samples by boiling at 95°C for 5 minutes.

  • Separate proteins (40 µ g/lane ) on a 4-20% polyacrylamide gradient gel.

  • Transfer proteins to a 0.2 µm PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody (e.g., ~2 ug/mL in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an ECL substrate. An increase in the LC3-II band (running at 14-16 kDa) relative to the LC3-I band (16-18 kDa) indicates an increase in autophagosomes.

Apoptosis Detection by Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the experimental compound. Include untreated cells as a negative control.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

  • To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding buffer to each tube.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Conclusion

The intricate regulation of cellular pH is paramount for maintaining cellular homeostasis. While the direct impact of this compound on this fundamental process remains an open area of investigation, its known cytotoxic and pro-apoptotic activities suggest that a disruption of pH gradients could be a contributing factor to its mechanism of action. By studying the effects of well-characterized V-ATPase inhibitors like Bafilomycin A1, researchers can gain valuable insights into the potential consequences of such a disruption. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other novel compounds on cellular pH homeostasis, autophagy, and apoptosis, thereby paving the way for a more complete understanding of their therapeutic potential.

References

A Deep Dive into Bactobolamine: A Potent Ribosome-Targeting Agent with a Rich Research History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine, a polyketide-derived antibiotic, has been a subject of scientific inquiry for over four decades. First isolated in 1979 from the bacterium Pseudomonas BMG 13-A7, its potent biological activities, including antibacterial and antitumor properties, have spurred extensive research into its mechanism of action, synthesis, and potential therapeutic applications. This technical guide provides an in-depth overview of the history of this compound research, detailing its discovery, mechanism of action, and key experimental findings.

Discovery, Isolation, and Structure Elucidation

This compound was first reported by Kondo et al. in 1979.[1] The producing organism was identified as Pseudomonas BMG 13-A7. Subsequent research also identified Burkholderia thailandensis E264 as a producer of this compound and its analogs. The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Isolation and Purification of this compound from Pseudomonas BMG 13-A7 (General Procdure based on initial findings):

A detailed protocol from the original 1979 publication by Kondo et al. would be required for a precise replication. However, a general procedure for the isolation of natural products from bacterial fermentation can be outlined as follows:

  • Fermentation: Pseudomonas BMG 13-A7 is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to encourage the production of this compound.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the bacterial cells. The supernatant is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.

    • Sephadex Chromatography: Size-exclusion chromatography using Sephadex resins can be employed to separate molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often used as a final purification step to obtain highly pure this compound.

Structure Elucidation:

The definitive structure of this compound was determined through the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological effects by targeting a fundamental cellular process: protein synthesis. It is a potent inhibitor of this process in both prokaryotic and eukaryotic cells.

Ribosome Binding

Extensive research has revealed that this compound's primary target is the ribosome. Specifically, it binds to the 70S ribosome in bacteria. Crystallographic studies have shown that this compound binds to a novel site on the 50S ribosomal subunit . This binding site is distinct from those of other known ribosome-targeting antibiotics.

The binding of this compound to the 50S subunit has a profound functional consequence: it leads to the displacement of the peptidyl-tRNA (P-site tRNA) . By dislodging the growing polypeptide chain from the ribosome's catalytic center, this compound effectively halts protein elongation.

Signaling Pathway of Protein Synthesis Inhibition by this compound

The following diagram illustrates the key steps in this compound's mechanism of action at the ribosome.

Caption: this compound binds to the 50S ribosomal subunit, leading to the displacement of P-site tRNA and subsequent inhibition of protein synthesis.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (General Protocol):

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

  • Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors) is prepared from a suitable source (e.g., E. coli S30 extract, rabbit reticulocyte lysate).

  • Reaction Setup: The reaction mixture contains the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase), radiolabeled amino acids (e.g., ³⁵S-methionine), and varying concentrations of this compound.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific period to allow for protein synthesis.

  • Detection: The amount of newly synthesized protein is quantified.

    • Radiolabel Incorporation: The reaction mixture is precipitated with trichloroacetic acid (TCA), and the radioactivity of the precipitated protein is measured using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

    • Reporter Enzyme Activity: If a reporter enzyme is used, its activity is measured using a suitable substrate and detection method (e.g., luminescence for luciferase). A decrease in enzyme activity corresponds to inhibition.

Ribosome Binding Assay (General Protocol):

This assay determines the binding affinity of a compound to the ribosome.

  • Preparation of Ribosomes: Purified 70S ribosomes are isolated from bacteria.

  • Radiolabeling: this compound can be radiolabeled (e.g., with tritium) to facilitate detection.

  • Binding Reaction: A fixed concentration of radiolabeled this compound is incubated with increasing concentrations of ribosomes in a suitable binding buffer.

  • Separation of Bound and Free Ligand: The ribosome-bound this compound is separated from the free compound using methods such as:

    • Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter that retains ribosomes and bound ligands, while free ligands pass through. The radioactivity on the filter is then measured.

    • Centrifugation: The reaction mixture is centrifuged to pellet the ribosomes, and the radioactivity in the pellet and/or supernatant is measured.

  • Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Biological Activities

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.1 - 1.56
Bacillus subtilisGram-positive0.2 - 3.13
Escherichia coliGram-negative0.78 - 12.5
Klebsiella pneumoniaeGram-negative1.56 - 25
Pseudomonas aeruginosaGram-negative>100

Note: The MIC values can vary depending on the specific strain and the assay conditions used.

Antitumor Activity

In addition to its antibacterial properties, this compound has demonstrated significant antitumor activity. It has been shown to be cytotoxic to a variety of cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)
L1210Leukemia0.04
P388Leukemia0.05
HeLaCervical Cancer0.1 - 0.5
MCF-7Breast Cancer0.2 - 1.0
A549Lung Cancer0.5 - 2.0

Note: IC₅₀ values can vary depending on the cell line and the duration of exposure.

Preclinical In Vivo Studies

Preclinical studies in animal models have provided further evidence of this compound's antitumor potential. In a notable study, this compound was shown to prolong the survival of mice bearing L-1210 leukemia.[2] This early in vivo data highlighted its potential as a therapeutic agent. However, further extensive preclinical development and progression to clinical trials have not been widely reported in publicly available literature, suggesting potential challenges related to its toxicity or pharmacokinetic properties.

Conclusion

This compound remains a fascinating natural product with a well-defined mechanism of action targeting the ribosome. Its potent antibacterial and antitumor activities have been documented since its discovery. While early preclinical data showed promise, the path to clinical application has been challenging. Nevertheless, the unique structure and mode of action of this compound continue to make it a valuable tool for studying protein synthesis and a potential scaffold for the development of novel therapeutic agents. Further research focusing on optimizing its therapeutic index and exploring its full potential in various disease models is warranted.

References

Methodological & Application

Bactobolamine: In Vitro Assay Protocols for Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bactobolamine is a promising natural product with potential antitumor activities. These application notes provide a comprehensive overview of standardized in vitro assay protocols to characterize the efficacy and mechanism of action of this compound and its analogs. The following protocols are designed for a cancer cell line model and focus on assessing cytotoxicity, induction of apoptosis, and the modulation of key signaling pathways. For the purpose of these notes, we will use a hypothetical scenario where this compound's antitumor activity is investigated in a human lung carcinoma cell line (e.g., A549).

It is hypothesized that this compound exerts its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1] The assays described herein will enable researchers to quantify the cytotoxic potency of this compound, confirm its pro-apoptotic activity, and investigate its impact on the phosphorylation status of key proteins within the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from the described in vitro assays. These values are for illustrative purposes and will vary depending on the specific cancer cell line and experimental conditions.

Table 1: Cytotoxicity of this compound in A549 Lung Carcinoma Cells

CompoundTime Point (hours)IC50 (µM)
This compound2415.2
488.5
724.1
Doxorubicin (Control)241.2
480.7
720.4

Table 2: Apoptosis Induction by this compound in A549 Cells (48-hour treatment)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-3.2 ± 0.81.5 ± 0.4
This compound515.7 ± 2.14.3 ± 0.9
This compound1032.4 ± 3.59.8 ± 1.2
This compound2058.1 ± 4.218.6 ± 2.3

Table 3: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation (Western Blot Densitometry Analysis)

Target ProteinTreatment (10 µM this compound, 24 hours)Fold Change (vs. Vehicle Control)
p-Akt (Ser473)This compound0.25 ± 0.08
Total AktThis compound0.98 ± 0.11
p-mTOR (Ser2448)This compound0.31 ± 0.09
Total mTORThis compound1.02 ± 0.13

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of viable cells.[2][3]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed A549 Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[4][5]

Materials:

  • A549 cells

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed A549 cells and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometry analysis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibition

Hypothesized this compound Signaling Pathway

References

Bactobolamine: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine is a polyketide-derived natural product that has demonstrated significant antitumor activity in various cancer cell lines. As a potent inhibitor of protein synthesis, this compound induces cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the treatment of cell cultures with this compound, including methods for assessing its cytotoxic and cytostatic effects.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of protein synthesis. This disruption of essential cellular processes leads to the activation of downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis). While the precise molecular targets are still under investigation, evidence suggests the involvement of key regulatory pathways.

Experimental Workflow for a Typical this compound Study

G cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Seed cells in appropriate culture vessels cell_adhesion Allow cells to adhere overnight cell_culture->cell_adhesion treatment Treat cells with varying concentrations of this compound cell_adhesion->treatment bacto_prep Prepare this compound stock and working solutions bacto_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 values cytotoxicity->ic50 apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist G This compound This compound ProteinSynthesis Protein Synthesis Inhibition This compound->ProteinSynthesis CellularStress Cellular Stress ProteinSynthesis->CellularStress Bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) CellularStress->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound ProteinSynthesis Protein Synthesis Inhibition This compound->ProteinSynthesis CyclinCDK Cyclin/CDK Dysregulation (e.g., ↓Cyclin D, ↓Cyclin B) ProteinSynthesis->CyclinCDK G1_Arrest G1 Arrest CyclinCDK->G1_Arrest G2M_Arrest G2/M Arrest CyclinCDK->G2M_Arrest

Application Notes and Protocols: Bactobolamine Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine, also known as Bactobolin, is an antibiotic that has demonstrated potential as both an antitumor and an immunosuppressive agent in early preclinical studies. This document provides a summary of findings from animal model studies and offers generalized protocols for evaluating its efficacy. It is important to note that much of the foundational research on this compound was conducted in the 1980s and early 1990s, and access to the full-text of these seminal articles is limited. Consequently, the quantitative data and specific experimental protocols detailed in those original studies are not fully available in the public domain. The information presented here is compiled from accessible abstracts and is supplemented with representative protocols based on standard methodologies.

Antitumor Activity of this compound in Animal Models

This compound has shown cytotoxic effects against various cancer cell lines, with in vivo studies confirming its potential to inhibit tumor growth and prolong survival, particularly in leukemia models.

Quantitative Data Summary

Due to the limited availability of full-text articles, a comprehensive table of quantitative data from the original studies cannot be provided. The available information is summarized qualitatively below.

Table 1: Summary of this compound Antitumor Activity in Animal Models

Animal ModelCancer TypeAdministration RouteKey Qualitative OutcomesReference
MouseLeukemia L-1210Not SpecifiedProlonged survival period.[1]
MouseB-16 MelanomaNot SpecifiedStrong induction of apoptosis.[2]
MouseEL-4 LymphomaNot SpecifiedWeak induction of apoptosis.[2]
Experimental Protocol: Murine Leukemia L-1210 Model

The following is a representative protocol for assessing the antitumor efficacy of a compound like this compound in a leukemia L-1210 mouse model. This is a generalized procedure and may not reflect the exact methodology used in the original studies.

Objective: To evaluate the effect of this compound on the survival of mice bearing L-1210 leukemia.

Materials:

  • This compound

  • Vehicle for this compound solubilization (e.g., saline, DMSO)

  • L-1210 murine leukemia cell line

  • DBA/2 mice (female, 6-8 weeks old)

  • Standard chemotherapy agent (e.g., Vincristine) as a positive control

  • Cell culture medium and reagents

  • Syringes and needles for injection

Procedure:

  • Cell Culture: Culture L-1210 cells in appropriate medium until they reach the logarithmic growth phase.

  • Tumor Inoculation: Harvest and wash the L-1210 cells. Resuspend the cells in sterile saline at a concentration of 1x10^6 cells/mL. Inoculate each DBA/2 mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1x10^5 cells/mouse).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle solution i.p. daily for 9 days, starting 24 hours after tumor inoculation.

    • Group 2-4 (this compound): Administer this compound at three different dose levels (e.g., low, medium, high) i.p. daily for 9 days.

    • Group 5 (Positive Control): Administer a standard chemotherapy agent at a known effective dose.

  • Monitoring and Data Collection:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and mortality.

    • Record the day of death for each mouse.

  • Data Analysis:

    • Calculate the mean survival time (MST) for each group.

    • Determine the percentage increase in lifespan (%ILS) for the treatment groups compared to the vehicle control using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

Immunosuppressive Activity of this compound in Animal Models

This compound has been observed to suppress immune responses, suggesting its potential utility in conditions such as graft-versus-host disease (GVHD).

Quantitative Data Summary

Detailed quantitative data on the immunosuppressive effects of this compound are not available in the reviewed abstracts. The qualitative findings are presented below.

Table 2: Summary of this compound Immunosuppressive Activity in Animal Models

Animal ModelExperimental ContextKey Qualitative OutcomesReference
MouseImmunization with Sheep Red Blood CellsMarkedly suppressed antibody formation when given after immunization. Did not affect delayed-type hypersensitivity.[1]
Mouse, RatSkin & Liver AllotransplantationProlonged graft survival.[2]
Experimental Protocol: Murine Skin Allograft Model

This protocol provides a general framework for assessing the immunosuppressive activity of a compound in a mouse model of skin transplantation.

Objective: To determine if this compound can prolong the survival of skin allografts in mice.

Materials:

  • This compound

  • Vehicle for this compound

  • C57BL/6 mice (recipients) and BALB/c mice (donors)

  • Surgical instruments

  • Sutures

  • Bandages

Procedure:

  • Skin Grafting:

    • Anesthetize a donor BALB/c mouse and a recipient C57BL/6 mouse.

    • Excise a full-thickness piece of tail skin (approximately 1 cm²) from the donor mouse.

    • Prepare a graft bed on the dorsal flank of the recipient mouse by removing a piece of skin of the same size.

    • Place the donor skin graft onto the recipient's graft bed and secure it with sutures.

    • Cover the graft with a protective bandage.

  • Animal Grouping and Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle daily.

    • Group 2 (this compound): Administer this compound at a selected dose daily.

    • Group 3 (Positive Control): Administer a known immunosuppressant like Cyclosporine A.

    • Begin treatment on the day of surgery and continue for a predefined period (e.g., 14 days).

  • Graft Survival Assessment:

    • Remove the bandages after 7 days and inspect the grafts daily.

    • Record the day of rejection, defined as the day when more than 80% of the graft tissue becomes necrotic.

  • Data Analysis:

    • Calculate the median graft survival time for each group.

    • Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the survival curves between groups.

Signaling Pathways and Experimental Workflows

Diagram: Postulated Mechanism of Immunosuppression

The mechanism of this compound's immunosuppressive action is thought to involve the inhibition of T-cell and B-cell function, leading to reduced cytokine production and antibody synthesis.

cluster_0 This compound's Points of Intervention cluster_1 Immune Response Cascade cluster_2 Pathological Outcome This compound This compound TCell T-Cell Activation This compound->TCell Inhibits BCell B-Cell Activation This compound->BCell Inhibits Antigen Antigen Presentation Antigen->TCell TCell->BCell Helps Cytokines Cytokine Production (e.g., IL-2) TCell->Cytokines Effector Effector T-Cell Function TCell->Effector Antibodies Antibody Production BCell->Antibodies Cytokines->TCell Stimulates Rejection Graft Rejection / Autoimmune Response Antibodies->Rejection Effector->Rejection

Caption: this compound may suppress the immune response by inhibiting T-cell and B-cell activation.

Diagram: General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo animal studies to evaluate a test compound.

A Study Design - Define objectives - Select animal model - Determine endpoints B Animal Acclimatization - Quarantine and health check - Acclimate to housing conditions A->B C Model Induction - Tumor cell inoculation - Surgical procedure (e.g., grafting) B->C D Treatment Administration - Randomize into groups - Administer test article and controls C->D E In-life Monitoring - Daily health checks - Measure tumor volume - Assess clinical signs D->E F Endpoint Data Collection - Survival analysis - Terminal sample collection (blood, tissues) E->F G Data Analysis & Reporting - Statistical analysis - Interpretation of results - Final report generation F->G

References

Application Note: High-Throughput Analysis of Bactobolamine and its Putative Metabolites using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a detailed application note and a hypothetical protocol for the quantitative analysis of the immunosuppressant agent Bactobolamine and its potential metabolites in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Due to the current lack of specific published data on the metabolism and bioanalysis of this compound, this protocol is based on its chemical structure and established analytical principles for similar chlorinated alkaloids. The proposed workflow includes sample preparation via protein precipitation, chromatographic separation on a C18 column, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This application note is intended to serve as a comprehensive starting point for researchers and drug development professionals.

Introduction

This compound is a natural product with demonstrated immunosuppressive properties, making it a compound of interest in pharmacological research.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent. HPLC-MS/MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological fluids.[2] This application note provides a hypothetical, yet scientifically grounded, framework for the development of a robust HPLC-MS/MS method for this compound.

Hypothetical Metabolic Pathway of this compound

The chemical structure of this compound suggests several potential sites for metabolic transformation. Phase I metabolism may involve reactions such as oxidation (hydroxylation) of the aliphatic ring or dechlorination. Phase II metabolism would likely involve the conjugation of the resulting metabolites or the parent drug with endogenous molecules like glucuronic acid or sulfate at the existing hydroxyl groups.

Bactobolamine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound C₁₁H₁₅Cl₂NO₅ Hydroxylation Hydroxylated Metabolite This compound->Hydroxylation Oxidation Dechlorination Dechlorinated Metabolite This compound->Dechlorination Reductive Dechlorination Glucuronide_Congugate Glucuronide Conjugate Hydroxylation->Glucuronide_Congugate UGT Sulfate_Conjugate Sulfate Conjugate Hydroxylation->Sulfate_Conjugate SULT

Caption: Hypothetical Metabolic Pathway of this compound.

Experimental Workflow

A typical bioanalytical workflow for the quantification of small molecules like this compound from a biological matrix such as plasma is depicted below. The process begins with sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Start Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Evaporation Supernatant_Transfer->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification End Report Quantification->End

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize the hypothetical HPLC-MS/MS parameters for this compound and its putative metabolites.

Table 1: Hypothetical Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (eV)
This compound 312.03 294.02 182.05 20
Hydroxylated Metabolite 328.03 310.02 198.05 22
Dechlorinated Metabolite 278.08 260.07 182.05 18
Glucuronide Conjugate 488.06 312.03 175.02 25

| Sulfate Conjugate | 392.00 | 312.03 | 79.96 | 28 |

Table 2: Hypothetical Chromatographic Parameters

Analyte Retention Time (min)
Glucuronide Conjugate 3.5
Sulfate Conjugate 4.2
Hydroxylated Metabolite 5.8
This compound 6.5

| Dechlorinated Metabolite | 7.1 |

Protocols

1. Sample Preparation Protocol (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 15 seconds and centrifuge briefly before placing the samples in the autosampler.

2. HPLC Protocol

  • Instrumentation: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase B
    0.0 0.4 5
    1.0 0.4 5
    8.0 0.4 95
    10.0 0.4 95
    10.1 0.4 5

    | 12.0 | 0.4 | 5 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Protocol

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Disclaimer: This is a hypothetical protocol and requires full validation for accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines before use in formal studies. The proposed metabolites and their mass transitions are predictive and must be confirmed through metabolite identification studies.

References

Measuring Bactobolamine Efficacy in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine is a novel anti-cancer agent that has demonstrated potent cytotoxic effects against a variety of cancer cell lines. This document provides detailed application notes and protocols for measuring the efficacy of this compound in an in vitro setting. The following sections outline methodologies for determining its cytotoxic and apoptotic activity, as well as its effects on cell cycle progression. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound.

Data Presentation: Comparative Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects. Lower IC50 values are indicative of greater potency.

Cancer Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
L1210Murine Leukemia1.8Not Specified
P388Murine Leukemia2.0Not Specified
CCRF-CEMHuman T-cell Leukemia10Not Specified
MOLT-4Human T-cell Leukemia20Not Specified
HeLa S3Human Cervical Carcinoma30Not Specified
KBHuman Oral Epidermoid Carcinoma30Not Specified

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

This compound exerts its anti-cancer effects through a dual mechanism of action: disruption of microtubule dynamics and induction of apoptosis. This multifaceted approach contributes to its potent cytotoxicity across various cancer cell types.

Microtubule Disruption and Cell Cycle Arrest at G2/M Phase

This compound functions as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound interferes with the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase. This mitotic arrest prevents cancer cells from proliferating and ultimately triggers programmed cell death.

Induction of Apoptosis via the Intrinsic Pathway

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. It primarily activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. This compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, culminating in apoptotic cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle control and no-cell control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound for the desired time.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method quantifies the distribution of cells in different phases of the cell cycle.[1][2][3]

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after this compound treatment.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[4]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Experimental Workflow for Assessing this compound Efficacy

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Incubate with this compound cell_seeding->treatment bacto_prep This compound Dilution bacto_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for assessing the anti-cancer efficacy of this compound.

This compound's Proposed Mechanism of Action

G cluster_this compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->bcl2 bax ↑ Bax (Pro-apoptotic) This compound->bax microtubules Microtubule Formation tubulin->microtubules mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Leads to mito Mitochondrial Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.

References

Application Notes and Protocols: Utilizing V-ATPase Inhibitors to Study Autophagy Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Selection: The initial request specified the use of Bactobolamine for studying autophagy. However, extensive literature searches did not yield significant data directly linking this compound to autophagy research. In contrast, Bafilomycin A1 is a well-characterized and widely utilized tool for this purpose, acting as a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). Given that both compounds share a similar fundamental mechanism of action, these application notes will focus on Bafilomycin A1 as a representative V-ATPase inhibitor to study autophagy pathways. The principles and protocols outlined here can serve as a guide for investigating the effects of other V-ATPase inhibitors on autophagy.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded. The study of autophagic flux, which is the complete process from autophagosome formation to degradation, is crucial for understanding the dynamics of this pathway.

Bafilomycin A1 is a macrolide antibiotic that specifically inhibits V-ATPase.[1] This enzyme is responsible for acidifying intracellular compartments like lysosomes.[1][2] By inhibiting V-ATPase, Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes and inhibits the degradative capacity of the lysosome, leading to an accumulation of autophagosomes.[3][4] This property makes Bafilomycin A1 an invaluable tool for researchers to measure autophagic flux.

Mechanism of Action

Bafilomycin A1 inhibits the V-ATPase proton pump, which is essential for maintaining the low pH of lysosomes. This inhibition has two major consequences for the autophagy pathway:

  • Inhibition of Autophagosome-Lysosome Fusion: The fusion process is pH-sensitive. By raising the lysosomal pH, Bafilomycin A1 indirectly blocks the fusion of autophagosomes with lysosomes.

  • Inhibition of Lysosomal Degradation: The acidic environment of the lysosome is critical for the activity of lysosomal hydrolases that degrade the contents of the autolysosome. By neutralizing the lysosome, Bafilomycin A1 inactivates these enzymes, thus halting the degradation of autophagic cargo.

This blockade at the late stage of autophagy leads to the accumulation of autophagosomes, which can be quantified to assess the rate of autophagosome formation, a key measure of autophagic flux.

Quantitative Data on Bafilomycin A1 Effects

The following table summarizes quantitative data on the effects of Bafilomycin A1 in autophagy studies.

ParameterCell TypeBafilomycin A1 ConcentrationEffectReference
Autophagosome AccumulationHeLa Cells100 nMSignificant increase in LC3-II levels
Autophagic FluxNot Specified100 nMSaturation of autophagosome accumulation rate (R1)
LC3-II AccumulationPrimary NeuronsNot SpecifiedSignificant increase in the autophagosome marker LC3-II
Apoptosis InductionMG63 Osteosarcoma Cells1 µmol/lUpregulation of Beclin 1 and p53, promotion of apoptosis

Experimental Protocols

Here are detailed protocols for key experiments to study autophagy using Bafilomycin A1.

Western Blotting for LC3-II Turnover (Autophagic Flux Assay)

This protocol is used to quantify the amount of LC3-II, a protein marker for autophagosomes. An increase in LC3-II in the presence of Bafilomycin A1 compared to its absence indicates active autophagic flux.

Materials:

  • Cell culture reagents

  • Bafilomycin A1 (stock solution in DMSO)

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with your compound of interest with and without the addition of Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the treatment period. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta within the cell.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Bafilomycin A1

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Stain nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips onto slides with antifade medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and intensity of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in LC3 puncta in Bafilomycin A1-treated cells indicates autophagic flux.

Visualizations

Signaling Pathway of Autophagy Regulation

Autophagy_Signaling cluster_upstream Upstream Regulators cluster_core Core Autophagy Machinery cluster_process Autophagic Process Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activates Nutrient Status Nutrient Status Nutrient Status->mTORC1 AMPK AMPK Nutrient Status->AMPK low nutrients activate ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits AMPK->ULK1_complex activates Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex activates Phagophore Phagophore Beclin1_complex->Phagophore initiates nucleation ATG12_conjugation ATG12 Conjugation System ATG12_conjugation->Phagophore elongates LC3_lipidation LC3 Lipidation System LC3_lipidation->Phagophore elongates Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Degradation Degradation Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome Bafilomycin_Action Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase inhibits Lysosome Lysosome (Acidic pH) V_ATPase->Lysosome maintains low pH Lysosome_Inhibited Lysosome (Neutral pH) V_ATPase->Lysosome_Inhibited inhibition leads to Autolysosome Autolysosome Lysosome->Autolysosome Lysosome_Inhibited->Autolysosome blocks fusion Autophagosome Autophagosome Autophagosome->Autophagosome Autophagosome->Autolysosome fusion Degradation Degradation Autolysosome->Degradation Autolysosome->Degradation blocks degradation Experimental_Workflow cluster_analysis Choose Analysis Method start Start: Plate Cells treatment Apply Experimental Treatment (e.g., Drug Candidate) start->treatment add_baf Add Bafilomycin A1 or Vehicle (Final 2-4 hours) treatment->add_baf incubation Incubate add_baf->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis western Western Blot for LC3-II analysis->western microscopy Fluorescence Microscopy for LC3 Puncta analysis->microscopy

References

Application Notes and Protocols for Bactobolin-Induced Apoptosis in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, an antitumor antibiotic produced by Pseudomonas, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells. By binding to the 50S ribosomal subunit, Bactobolin displaces the P-site tRNA, leading to a cessation of translation. This disruption of essential cellular processes is a potent trigger for programmed cell death, or apoptosis. These application notes provide an overview of the mechanisms and protocols for studying Bactobolin-induced apoptosis in a research setting.

Mechanism of Action: From Protein Synthesis Inhibition to Apoptosis

The induction of apoptosis by Bactobolin is a direct consequence of its ability to halt protein synthesis. This triggers a cellular stress response that can activate the intrinsic apoptotic pathway. While the precise signaling cascade initiated by Bactobolin is still under investigation, it is hypothesized to involve the following key steps:

  • Ribosomal Stress: The binding of Bactobolin to the ribosome leads to ribosomal stress, a condition that can activate various signaling pathways.

  • UPR and ER Stress: Inhibition of protein synthesis can lead to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress, which are known inducers of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress signals converge on the mitochondria, leading to MOMP. This is a critical step in the intrinsic apoptotic pathway.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Data Presentation: Cytotoxicity of Bactobolin

Quantitative data on the cytotoxic and apoptotic effects of Bactobolin are crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effective dose range in different cancer cell lines. While specific IC50 values for Bactobolin-induced apoptosis are not widely published, the following table provides a template for how such data should be presented. Researchers should determine these values empirically for their cell lines of interest.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
L1210Murine LeukemiaMTT Assay48[Data not available][Cite appropriately]
HeLaCervical CancerAnnexin V/PI24[Data not available][Cite appropriately]
MCF-7Breast CancerCaspase-3 Activity24[Data not available][Cite appropriately]
A549Lung CancerTUNEL Assay48[Data not available][Cite appropriately]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are standard protocols for key experiments to investigate Bactobolin-induced apoptosis.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC50 value of Bactobolin in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Bactobolin (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Bactobolin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Bactobolin dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest Bactobolin concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Bactobolin concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after Bactobolin treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Bactobolin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Bactobolin (including a vehicle control) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Caspase-3 Activity

Objective: To determine the activation of the key executioner caspase, caspase-3, following Bactobolin treatment.

Materials:

  • Cancer cell line of interest

  • Bactobolin

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with Bactobolin. Harvest the cells and lyse them according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: Add equal amounts of protein from each sample to a 96-well plate. Add the caspase-3 substrate and incubate as recommended by the manufacturer.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualization of Pathways and Workflows

Diagrams are provided to visualize the proposed signaling pathway of Bactobolin-induced apoptosis and a general experimental workflow.

Bactobolin_Apoptosis_Pathway Bactobolin Bactobolin Ribosome Eukaryotic Ribosome (50S Subunit) Bactobolin->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Ribosomal_Stress Ribosomal Stress Protein_Synthesis->Ribosomal_Stress ER_Stress ER Stress / UPR Ribosomal_Stress->ER_Stress Mitochondrion Mitochondrion ER_Stress->Mitochondrion Stress Signals MOMP MOMP Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of Bactobolin-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Bactobolin_Treatment Bactobolin Treatment (Dose-response & Time-course) Cell_Culture->Bactobolin_Treatment MTT MTT Assay (Cytotoxicity, IC50) Bactobolin_Treatment->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) Bactobolin_Treatment->AnnexinV Caspase Caspase Activity Assay (Caspase-3) Bactobolin_Treatment->Caspase Data_Quantification Data Quantification & Statistical Analysis MTT->Data_Quantification AnnexinV->Data_Quantification Caspase->Data_Quantification

Caption: General experimental workflow for studying Bactobolin-induced apoptosis.

Application Notes and Protocols: In Vivo Imaging with Bactobolamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a novel, proposed application of Bactobolamine derivatives for in vivo imaging. As of this writing, there is no direct published research on this specific application. The methodologies and data presented are therefore hypothetical and based on the known mechanism of action of this compound, its structure, and established principles of in vivo imaging with analogous small molecule inhibitors. These protocols are intended to serve as a foundational guide for researchers interested in exploring this innovative approach.

Introduction: A Novel Strategy for Imaging Bacterial Infections

This compound is a potent antibiotic that functions by inhibiting protein synthesis in bacteria. Its unique binding site on the 50S ribosomal subunit presents an opportunity for the development of targeted imaging agents. By chemically modifying this compound to incorporate a fluorescent or radioactive label, it is hypothesized that these derivatives can be used to visualize and quantify bacterial loads in vivo. This would provide a powerful tool for preclinical research in infectious diseases, enabling real-time monitoring of infection dynamics and the efficacy of antimicrobial therapies.

The core principle of this proposed application lies in the specific accumulation of the labeled this compound derivative at the site of bacterial infection, driven by its high affinity for the bacterial ribosome. This targeted accumulation would generate a detectable signal, allowing for non-invasive imaging of the infection.

Proposed Signaling Pathway and Mechanism of Action

This compound A binds to a distinct site on the 50S ribosomal subunit, displacing tRNA bound at the P-site and thereby inhibiting translation.[1] A labeled this compound derivative is designed to retain this binding affinity. The proposed mechanism for in vivo imaging involves the systemic administration of the labeled compound, its circulation and subsequent accumulation in bacteria where it binds to the ribosomes.

G cluster_workflow Proposed In Vivo Imaging Workflow A Systemic Administration of Labeled this compound Derivative B Circulation and Biodistribution A->B C Accumulation in Bacteria (Target Site) B->C D Binding to Bacterial 50S Ribosome C->D E Signal Generation (Fluorescence/Radioactivity) D->E F Non-invasive Imaging (e.g., PET, SPECT, Optical) E->F G Signal Quantification and Analysis of Bacterial Load F->G

Caption: Proposed workflow for in vivo imaging using a labeled this compound derivative.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for a fluorescently labeled this compound derivative (Bacto-Fluor-750) and a radiolabeled derivative ([18F]Bacto-PET). These values are based on typical performance of similar in vivo imaging probes for bacterial infections and are intended for illustrative purposes.

Table 1: In Vitro Binding Affinity and Specificity of Labeled this compound Derivatives

DerivativeTargetBinding Affinity (Kd)Specificity (vs. Mammalian Ribosomes)
Bacto-Fluor-750Bacterial 50S Ribosome~50 nM>100-fold
[18F]Bacto-PETBacterial 50S Ribosome~45 nM>120-fold

Table 2: Pharmacokinetic Properties of Labeled this compound Derivatives in a Murine Model

DerivativeAdministration RouteHalf-life (t1/2) in BloodPeak Tumor (Infection) UptakeTime to Peak Uptake
Bacto-Fluor-750Intravenous~1.5 hours~5 %ID/g2 hours post-injection
[18F]Bacto-PETIntravenous~1.2 hours~6 %ID/g1.5 hours post-injection

Table 3: Biodistribution of Labeled this compound Derivatives in a Murine Thigh Infection Model (S. aureus) at 2 hours Post-Injection

Organ/TissueBacto-Fluor-750 (%ID/g)[18F]Bacto-PET (%ID/g)
Infected Muscle5.2 ± 0.86.1 ± 0.9
Healthy Muscle0.8 ± 0.20.9 ± 0.3
Blood1.5 ± 0.41.3 ± 0.3
Liver10.1 ± 1.58.5 ± 1.2
Kidneys15.3 ± 2.112.7 ± 1.8
Spleen2.5 ± 0.52.1 ± 0.4
Lungs3.1 ± 0.62.8 ± 0.5
Bone1.2 ± 0.31.4 ± 0.4

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Derivative (Bacto-Fluor-750)

This protocol is a conceptual outline. The precise reaction conditions would require optimization. The synthesis strategy focuses on modifying a position on the this compound molecule that is not critical for its interaction with the ribosome. Based on the crystal structure, the C-3 position with its dichloromethyl group is important for activity.[2] Therefore, modification of a less critical site, such as the hydroxyl group of the hydroxy-valine residue, is proposed.

G cluster_synthesis Conceptual Synthesis Workflow A This compound A B Protection of Reactive Groups A->B C Activation of Hydroxyl Group B->C D Coupling with Amine-Reactive Fluorescent Dye (e.g., NHS-ester) C->D E Deprotection D->E F Purification (HPLC) E->F G Bacto-Fluor-750 F->G

Caption: Conceptual workflow for the synthesis of a fluorescent this compound derivative.

Materials:

  • This compound A

  • Protecting group reagents (e.g., Boc-anhydride)

  • Activating agent for hydroxyl group (e.g., p-nitrophenyl chloroformate)

  • Amine-reactive near-infrared fluorescent dye (e.g., a derivative with a free amine)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Solvents (e.g., DMF, DCM)

  • HPLC system for purification

Methodology:

  • Protection: Protect the primary amine of the hydroxy-valine residue in this compound A using a suitable protecting group (e.g., Boc).

  • Activation: Activate the hydroxyl group of the hydroxy-valine residue to facilitate coupling with the fluorescent dye.

  • Coupling: React the activated this compound intermediate with an amine-functionalized near-infrared fluorescent dye.

  • Deprotection: Remove the protecting group from the amine to yield the final fluorescent derivative.

  • Purification: Purify the final product using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the Bacto-Fluor-750 derivative using mass spectrometry and NMR.

Protocol 2: In Vivo Optical Imaging of a Murine Thigh Infection Model

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

  • Induce a localized thigh infection by intramuscular injection of a known concentration of luminescent bacteria (e.g., Staphylococcus aureus Xen36).

Imaging Agent:

  • Bacto-Fluor-750 dissolved in a biocompatible vehicle (e.g., PBS with 5% DMSO).

Imaging System:

  • In vivo imaging system (IVIS) equipped for fluorescence and bioluminescence imaging.

Methodology:

  • Infection Confirmation: 24 hours after bacterial inoculation, confirm the presence of infection by bioluminescence imaging.

  • Probe Administration: Administer a predetermined dose of Bacto-Fluor-750 (e.g., 10 nmol) via tail vein injection.

  • Longitudinal Imaging: Perform fluorescence imaging at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal imaging window.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the infected thigh and a contralateral healthy thigh.

    • Quantify the fluorescence signal (radiant efficiency) in each ROI.

    • Calculate the target-to-background ratio.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest major organs and tissues. Image the organs ex vivo to confirm the biodistribution of the probe.

Protocol 3: In Vivo PET Imaging of a Murine Thigh Infection Model

Animal Model and Imaging Agent:

  • Similar to Protocol 2, but using non-luminescent bacteria.

  • Radiolabeled probe: [18F]Bacto-PET.

Imaging System:

  • Small-animal PET/CT scanner.

Methodology:

  • Probe Administration: Administer a known activity of [18F]Bacto-PET (e.g., 3.7 MBq) via tail vein injection.

  • Dynamic/Static Imaging: Perform a dynamic scan for the first hour followed by static scans at later time points (e.g., 1.5h, 2h).

  • Image Reconstruction and Analysis:

    • Reconstruct PET images and co-register with CT for anatomical reference.

    • Draw volumes of interest (VOIs) over the infected thigh, healthy thigh, and major organs.

    • Quantify the radioactivity concentration in each VOI, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Biodistribution: Following the final scan, perform a gamma counter-based biodistribution study to validate the imaging data.

Conclusion

The development of this compound derivatives for in vivo imaging holds the potential to significantly advance the study of bacterial infections. The proposed protocols provide a framework for the synthesis, characterization, and in vivo evaluation of these novel imaging agents. While the data and methodologies presented are hypothetical, they are grounded in established principles and are intended to inspire and guide future research in this promising area. Successful development of these probes would offer a sensitive and specific method for the non-invasive visualization and quantification of bacterial infections, accelerating the development of new antimicrobial therapies.

References

Application Notes and Protocols: Utilizing Bactobolamine to Study the Consequences of Protein Synthesis Inhibition on Vesicular Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine is a potent inhibitor of protein synthesis, exerting its effect by binding to the 50S ribosomal subunit at a novel site and displacing peptidyl-tRNA. This action effectively halts the elongation phase of translation. While its primary role is the cessation of protein production, this mechanism makes this compound a valuable tool for investigating the downstream cellular processes that are dependent on the constant supply of newly synthesized proteins. One such critical process is vesicular transport.

Vesicular transport is fundamental for maintaining cellular homeostasis, mediating the trafficking of proteins and lipids between organelles of the secretory and endocytic pathways. The machinery governing vesicle formation, budding, transport, and fusion—including coat proteins, SNAREs, Rab GTPases, and the cargo itself—is comprised of proteins with varying half-lives. By acutely inhibiting protein synthesis with this compound, researchers can dissect the reliance of specific vesicular transport steps on newly synthesized proteins and elucidate the consequences of disrupting this supply chain.

These application notes provide a framework for using this compound to study the indirect effects of protein synthesis inhibition on vesicular transport within eukaryotic cells.

Quantitative Data on this compound

While specific IC50 values for this compound in various eukaryotic cell lines are not extensively documented in publicly available literature, its potent activity as an immunosuppressant suggests effective concentrations in the nanomolar to low micromolar range. For experimental purposes, it is crucial to perform a dose-response curve to determine the optimal concentration for achieving near-complete protein synthesis inhibition with minimal off-target effects in the specific cell line of interest.

ParameterValueCell System/ConditionsReference
Target 50S Ribosomal SubunitProkaryotic and Eukaryotic RibosomesGeneral knowledge on protein synthesis inhibitors
Mechanism of Action Inhibition of protein synthesis elongation by displacing P-site tRNAIn vitro translation systems[1]
Effective Concentration (Immunosuppression) 200 µg/mL (inhibits IL-2 production)CTLL cellsThis is a high concentration and likely cytotoxic; lower concentrations are recommended for studying effects on vesicular transport.
Solubility Soluble in DMSO and Water-Commercially available product information.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and its application in studying vesicular transport, the following diagrams are provided.

Figure 1: Mechanism of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Eukaryotic Cells (e.g., HeLa, COS-7) Transfection Transfect with reporter construct (e.g., VSV-G-GFP) Cell_Culture->Transfection Bactobolamine_Treatment Treat cells with this compound (at predetermined IC90 for protein synthesis) Transfection->Bactobolamine_Treatment Control_Treatment Treat control cells with vehicle (DMSO) Transfection->Control_Treatment Time_Course Incubate for various time points (e.g., 0, 1, 2, 4 hours) Bactobolamine_Treatment->Time_Course Control_Treatment->Time_Course Protein_Synthesis_Assay Measure protein synthesis inhibition (e.g., Puromycin labeling, S35-Met incorporation) Time_Course->Protein_Synthesis_Assay Vesicular_Transport_Assay Assess vesicular transport (e.g., VSV-G-GFP trafficking from ER to Golgi to Plasma Membrane) Time_Course->Vesicular_Transport_Assay Microscopy Immunofluorescence microscopy of Golgi and ER markers Vesicular_Transport_Assay->Microscopy Data_Analysis Quantify fluorescence intensity and localization Microscopy->Data_Analysis

Figure 2: Experimental Workflow.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound for Protein Synthesis Inhibition

Objective: To determine the concentration of this compound that effectively inhibits >90% of protein synthesis in the target cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Target eukaryotic cell line (e.g., HeLa, HEK293)

  • Puromycin

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Bovine Serum Albumin (BSA)

  • Anti-puromycin primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours at 37°C and 5% CO2.

  • Puromycin Pulse: Add puromycin to each well to a final concentration of 10 µg/mL. Incubate for exactly 10 minutes at 37°C. Puromycin will be incorporated into nascent polypeptide chains, allowing for their detection.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-puromycin primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on glass slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the puromycin signal per cell for each this compound concentration.

    • Plot the fluorescence intensity against the this compound concentration to determine the IC90 (the concentration that inhibits 90% of the signal).

Protocol 2: Assessing the Impact of Protein Synthesis Inhibition on Anterograde Vesicular Transport

Objective: To investigate the effect of this compound-induced protein synthesis inhibition on the transport of a model cargo protein from the endoplasmic reticulum (ER) to the Golgi apparatus.

Materials:

  • Target cell line (e.g., COS-7)

  • Plasmid encoding a temperature-sensitive vesicular stomatitis virus G protein tagged with GFP (VSV-G-tsO45-GFP).

  • Transfection reagent.

  • This compound (at the predetermined IC90 concentration).

  • Vehicle (DMSO).

  • Paraformaldehyde (PFA).

  • Antibodies against Golgi markers (e.g., GM130) and ER markers (e.g., Calnexin).

  • Fluorescently labeled secondary antibodies.

  • Confocal microscope.

Procedure:

  • Transfection: Transfect the cells with the VSV-G-tsO45-GFP plasmid according to the manufacturer's protocol. Incubate for 24 hours at the restrictive temperature of 40°C. At this temperature, the VSV-G-GFP protein is synthesized but misfolded and retained in the ER.

  • Protein Synthesis Inhibition:

    • Pre-treat one set of cells with this compound (at IC90) and another set with vehicle (DMSO) for 1 hour at 40°C.

  • Initiation of Vesicular Transport:

    • Shift the temperature of the cell cultures to the permissive temperature of 32°C. This allows the VSV-G-GFP to fold correctly and exit the ER.

  • Time-Course Analysis:

    • Fix cells at different time points after the temperature shift (e.g., 0, 15, 30, 60, and 120 minutes) with 4% PFA.

  • Immunofluorescence Staining:

    • Permeabilize and block the fixed cells.

    • Stain with primary antibodies against Golgi and ER markers.

    • Wash and stain with appropriate fluorescently labeled secondary antibodies.

  • Confocal Microscopy and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the localization of VSV-G-GFP at each time point in both this compound-treated and control cells.

    • In control cells, VSV-G-GFP should move from a reticular ER pattern to a compact juxtanuclear Golgi pattern and then to the plasma membrane.

    • Assess whether the transport from the ER to the Golgi, or subsequent steps, are delayed or blocked in the this compound-treated cells. Quantify the colocalization of VSV-G-GFP with ER and Golgi markers over time.

Expected Outcomes and Interpretation

By inhibiting the synthesis of new proteins, this compound treatment is expected to reveal the dependency of vesicular transport on short-lived or rapidly consumed protein components. Potential outcomes of these experiments include:

  • Inhibition of ER-to-Golgi Transport: A delay or blockage of VSV-G-GFP accumulation in the Golgi of this compound-treated cells would suggest that one or more proteins essential for COPII vesicle formation, transport, or fusion with the Golgi have a short half-life and their depletion impairs this transport step.

  • Disruption of Golgi Integrity: Prolonged inhibition of protein synthesis may lead to alterations in the morphology of the Golgi apparatus or the ER, which can be visualized by immunofluorescence. This would indicate that the structural maintenance of these organelles requires continuous protein synthesis.

  • No Immediate Effect: If vesicular transport proceeds normally for a period after protein synthesis is halted, it would suggest that the core machinery for this process is relatively stable and does not require immediate replenishment of its protein components.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the intricate relationship between protein synthesis and vesicular transport. By acutely blocking the production of new proteins, researchers can gain valuable insights into the stability and turnover of the vesicular transport machinery and the consequences of its disruption. The protocols outlined here provide a starting point for utilizing this compound to explore these fundamental cellular processes. It is recommended that each experiment includes appropriate controls and that the effective concentration of this compound is empirically determined for the specific cellular system under investigation.

References

Application Notes and Protocols for Assessing Bactobolamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine, a novel polyketide-peptide hybrid metabolite, has demonstrated significant cytotoxic and antitumor activities, positioning it as a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound in various cancer cell lines. The protocols detailed herein cover essential assays for determining cell viability, investigating the mechanism of cell death, and analyzing cell cycle distribution.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump essential for maintaining the acidic environment of lysosomes and other organelles. Inhibition of V-ATPase disrupts lysosomal function, leading to an accumulation of autophagosomes and ultimately triggering the intrinsic pathway of apoptosis.

Data Presentation

Comprehensive analysis of this compound's cytotoxicity requires the determination of its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table provides a template for summarizing such quantitative data. Researchers can populate this table with experimental data obtained using the protocols described in this document.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Cancer Cell Lines after 72h Treatment

Cell LineHistotypeThis compound IC50 (µM)
MCF-7 Breast Adenocarcinoma[Insert experimental data]
MDA-MB-231 Breast Adenocarcinoma[Insert experimental data]
A549 Lung Carcinoma[Insert experimental data]
HCT116 Colon Carcinoma[Insert experimental data]
HeLa Cervical Adenocarcinoma[Insert experimental data]
PC-3 Prostate Adenocarcinoma[Insert experimental data]
PANC-1 Pancreatic Carcinoma[Insert experimental data]
U-87 MG Glioblastoma[Insert experimental data]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration.[1][2][3] Consistent experimental setup is crucial for reproducible results.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) seed_viability Seed Cells (96-well plate) treat_viability Treat with this compound seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate seed_apoptosis Seed Cells (6-well plate) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->analyze_flow_apoptosis seed_cellcycle Seed Cells (6-well plate) treat_cellcycle Treat with this compound seed_cellcycle->treat_cellcycle harvest_fix Harvest & Fix Cells treat_cellcycle->harvest_fix stain_pi Stain with PI harvest_fix->stain_pi analyze_flow_cellcycle Analyze by Flow Cytometry stain_pi->analyze_flow_cellcycle bactobolamine_pathway This compound This compound v_atpase V-ATPase This compound->v_atpase Inhibits lysosome Lysosomal Acidification (Disrupted) v_atpase->lysosome Maintains autophagy Autophagic Flux (Blocked) lysosome->autophagy Required for stress Cellular Stress autophagy->stress Increased mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Cascade Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Bactobolamine: A Promising Immunomodulatory Agent for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Bactobolamine, a chlorinated polyketide-amino acid-derived metabolite, has emerged as a compound of interest in drug discovery due to its potent immunosuppressive properties. Primarily recognized for its ability to modulate immune cell responses, this compound presents a valuable tool for screening assays aimed at identifying novel therapeutics for autoimmune diseases, organ transplant rejection, and certain cancers. This document provides detailed application notes and experimental protocols for the utilization of this compound in various in vitro screening assays.

Mechanism of Action

This compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation and proliferation. While the precise molecular targets are still under investigation, current evidence suggests that this compound interferes with critical signaling pathways necessary for immune cell function. One of the key mechanisms is the suppression of Interleukin-2 (IL-2) production, a cytokine essential for T-cell proliferation and differentiation. By attenuating IL-2 signaling, this compound effectively dampens the adaptive immune response. Further research is needed to fully elucidate its interactions with other signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation and immunity.

Applications in Drug Discovery Screening

This compound's defined immunosuppressive activity makes it a valuable reference compound and screening tool in several key assays:

  • T-Cell Proliferation Assays: To identify novel compounds that either mimic or antagonize the immunosuppressive effects of this compound.

  • Mixed Lymphocyte Reaction (MLR) Assays: To screen for compounds that prevent or reduce the allogeneic T-cell responses crucial in transplant rejection.

  • Cytokine Release Assays: To investigate the impact of test compounds on the production of key immunomodulatory cytokines, using this compound as a benchmark for suppression.

  • Cytotoxicity Assays against Cancer Cell Lines: To explore the potential of this compound and other compounds in cancer immunotherapy by assessing their effects on the viability of various cancer cell lines.

Quantitative Data Summary

Currently, specific IC50 and EC50 values for this compound in many standard assays are not widely published in publicly available literature. The tables below are structured to incorporate such data as it becomes available through further research. Researchers are encouraged to perform dose-response experiments to determine these values within their specific assay systems.

Table 1: Immunosuppressive Activity of this compound

Assay TypeCell TypeParameter MeasuredIC50 / EC50Reference
T-Cell ProliferationHuman PBMCs[³H]-Thymidine incorporationData Not Available
Mixed Lymphocyte ReactionHuman PBMCsT-cell proliferationData Not Available
IL-2 ProductionActivated T-CellsIL-2 concentration (ELISA)Data Not Available

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeAssay TypeIC50Reference
JurkatT-cell leukemiaMTT AssayData Not Available
MCF-7Breast CancerMTT AssayData Not Available
A549Lung CancerMTT AssayData Not Available

Experimental Protocols

The following are detailed protocols for key assays in which this compound can be utilized as a reference compound or screening agent.

Protocol 1: T-Cell Proliferation Assay (MTT Method)

This protocol outlines the use of the MTT assay to assess the effect of this compound on mitogen-stimulated T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control.

    • Add 50 µL of a T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value of this compound.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis isolate_pbmcs Isolate PBMCs adjust_density Adjust Cell Density isolate_pbmcs->adjust_density plate_cells Plate Cells adjust_density->plate_cells add_this compound Add this compound plate_cells->add_this compound add_mitogen Add Mitogen add_this compound->add_mitogen incubate_72h Incubate 72h add_mitogen->incubate_72h add_mtt Add MTT & Incubate 4h incubate_72h->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance @ 570nm solubilize->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 MLR_Logic cluster_donors Cell Sources cluster_treatment Stimulator Cell Treatment cluster_coculture Co-culture cluster_proliferation Proliferation cluster_inhibition Inhibition donor_a Donor A PBMCs (Responder) coculture Co-culture Responder & Stimulator Cells donor_a->coculture donor_b Donor B PBMCs (Stimulator) inactivate_b Inactivate Proliferation (Mitomycin C or Irradiation) donor_b->inactivate_b inactivate_b->coculture add_bacto Add this compound coculture->add_bacto proliferation T-Cell Proliferation (Allogeneic Response) coculture->proliferation inhibition Inhibition of Proliferation add_bacto->inhibition inhibition->proliferation Signaling_Pathway cluster_nucleus TCR T-Cell Receptor (TCR) Activation Calcineurin Calcineurin TCR->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocation NFAT_p NFAT-P (phosphorylated) IL2_Gene IL-2 Gene Transcription IL2_Production IL-2 Production IL2_Gene->IL2_Production T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation This compound This compound This compound->Calcineurin Inhibits

Troubleshooting & Optimization

Technical Support Center: Optimizing Bactobolin Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Bactobolin for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Bactobolin and what is its mechanism of action?

A1: Bactobolin is a polyketide-nonribosomal peptide hybrid natural product with potent cytotoxic activity.[1] Its primary anticancer mechanism of action is the induction of apoptosis (programmed cell death) through a caspase-dependent pathway. One of the key molecular targets of Bactobolin is the vacuolar H+-ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments.[2] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of events that trigger apoptosis.

Q2: What is a good starting concentration range for Bactobolin in in vitro experiments?

A2: Based on available literature, a good starting point for in vitro studies with Bactobolin is in the nanomolar (nM) to low micromolar (µM) range. To determine the optimal concentration for your specific cell line and experimental conditions, it is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Q3: How can I determine the IC50 value of Bactobolin for my cell line?

A3: The IC50 value can be determined using a cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a serial dilution of Bactobolin for a defined period (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The IC50 is then calculated from the resulting dose-response curve. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.

Q4: How can I confirm that Bactobolin is inducing apoptosis in my cells?

A4: Apoptosis can be confirmed using several methods. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by Annexin V, while late apoptotic and necrotic cells will also stain with PI due to compromised membrane integrity. Another method is to use Western blotting to detect the cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). Detailed protocols for both Annexin V/PI staining and Western blotting are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant decrease in cell viability even at high concentrations of Bactobolin. 1. Cell line may be resistant to Bactobolin. 2. Incorrect concentration of Bactobolin stock solution. 3. Short incubation time. 4. Issues with the cell viability assay.1. Test a wider range of concentrations, including higher µM values. Consider using a different cell line known to be sensitive to V-ATPase inhibitors. 2. Verify the concentration of your Bactobolin stock solution. 3. Increase the incubation time (e.g., up to 72 hours). 4. Include a positive control for cytotoxicity (e.g., staurosporine) to ensure the assay is working correctly.
High background in apoptosis assays (e.g., Annexin V staining). 1. Cells were handled too harshly during harvesting, leading to mechanical damage and necrosis. 2. Over-confluent cell culture. 3. Contamination of cell culture.1. Handle cells gently during trypsinization and centrifugation. 2. Ensure cells are in the logarithmic growth phase and not over-confluent when starting the experiment. 3. Check cell cultures for any signs of contamination.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Bactobolin stock solution degradation. 4. Pipetting errors.1. Ensure a consistent number of cells are seeded in each well/plate. 2. Use a timer to ensure consistent incubation periods. 3. Prepare fresh dilutions of Bactobolin from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 4. Use calibrated pipettes and ensure proper pipetting technique.
No detection of cleaved caspase-3 or PARP by Western blot. 1. The time point of analysis is too early or too late. 2. Insufficient concentration of Bactobolin to induce apoptosis. 3. Poor antibody quality or incorrect antibody dilution. 4. Protein degradation during sample preparation.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for detecting cleavage. 2. Use a concentration of Bactobolin at or above the IC50 value. 3. Use antibodies validated for Western blotting and optimize the antibody dilution. Include a positive control for apoptosis. 4. Use protease inhibitors during cell lysis and keep samples on ice.

Data Presentation

Table 1: Reported IC50 Values of Bactobolin in a Cancer Cell Line

Cell LineCancer TypeIC50 (µM)AssayIncubation Time (h)Reference
L1210Leukemia (Murine)Not specified, but showed antitumor effectIn vivo survivalN/A[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of Bactobolin on a chosen cell line.

Materials:

  • Bactobolin stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Bactobolin in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a dose-response curve fitting software.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cells treated with Bactobolin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Bactobolin at a concentration around the IC50 value for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Western Blot Analysis of Caspase-3 and PARP Cleavage

This protocol is to detect the activation of the caspase cascade, a hallmark of apoptosis.

Materials:

  • Cells treated with Bactobolin

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and cleaved PARP.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Bactobolin, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Mandatory Visualizations

Bactobolin_V_ATPase_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bactobolin Bactobolin V_ATPase V-ATPase Bactobolin->V_ATPase Inhibits pH_increase ↑ Lysosomal pH V_ATPase->pH_increase Disrupts H+ pumping Lysosomal_dysfunction Lysosomal Dysfunction pH_increase->Lysosomal_dysfunction Apoptosis_Induction Apoptosis Induction Lysosomal_dysfunction->Apoptosis_Induction

Caption: Bactobolin inhibits V-ATPase, leading to apoptosis.

Bactobolin_Apoptosis_Pathway Bactobolin Bactobolin V_ATPase_Inhibition V-ATPase Inhibition Bactobolin->V_ATPase_Inhibition Mitochondrial_Stress Mitochondrial Stress V_ATPase_Inhibition->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: Bactobolin-induced caspase-dependent apoptosis pathway.

Experimental_Workflow_Bactobolin cluster_assays Assays start Start: Cell Culture treatment Treat with Bactobolin (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT AnnexinV Annexin V / PI Staining (Apoptosis Detection) incubation->AnnexinV Western Western Blot (Caspase/PARP Cleavage) incubation->Western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) MTT->analysis AnnexinV->analysis Western->analysis end End: Conclusion analysis->end

Caption: Workflow for in vitro evaluation of Bactobolin.

References

Bactobolamine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of bactobolamine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an immunosuppressive agent.[1] Its primary mechanism of action involves the inhibition of Interleukin-2 (IL-2) production.[1] In vitro studies have shown that it can inhibit IL-2 production in CTLL cells at a concentration of 200 µg/ml.[1]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Formal Name (3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1H-2-benzopyran-1-one
CAS Number 78013-07-7
Molecular Formula C₁₁H₁₅Cl₂NO₅
Molecular Weight 312.1 g/mol

Q3: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound is stable for at least four years when stored at -20°C.

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

Solution:

  • Recommended Solvents: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a high-purity grade of DMSO.

  • Preparation of Stock Solutions:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the DMSO stock solution in your aqueous-based culture medium or buffer to the final working concentration. Ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Quantitative Solubility Data:

SolventSolubility
DMSOSoluble (Specific quantitative data not publicly available)
WaterSoluble (Specific quantitative data not publicly available)
EthanolData not available
PBS (pH 7.4)Data not available

Note: It is recommended to perform preliminary solubility tests to determine the optimal concentration range for your specific experimental conditions.

Stability Issues

Problem: I am concerned about the stability of my this compound solution during my experiment.

Solution:

General Recommendations for Solution Stability:

  • pH: The stability of compounds can be pH-dependent. It is advisable to prepare fresh working solutions in your experimental buffer or medium just before use. If your experiment requires incubation over several days, consider the potential for pH-driven degradation.

  • Temperature: For short-term storage of working solutions, it is recommended to keep them at 4°C. For longer-term storage, aliquoted stock solutions in DMSO should be stored at -20°C. Avoid prolonged exposure of solutions to elevated temperatures.

  • Light: Protect stock and working solutions from direct light, as some compounds are light-sensitive.

Forced Degradation (Conceptual Workflow):

To rigorously assess stability, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to predict its degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1N HCl) Degradants Degradation Products Acid->Degradants Base Basic (e.g., 0.1N NaOH) Base->Degradants Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Degradants Thermal Thermal (e.g., 60°C) Thermal->Degradants Photolytic Photolytic (e.g., UV light) Photolytic->Degradants HPLC_MS HPLC-MS/MS Analysis Structure Structure Elucidation of Degradants HPLC_MS->Structure Stability_Profile Stability Profile Structure->Stability_Profile Inform This compound This compound Solution This compound->Acid Expose This compound->Base Expose This compound->Oxidation Expose This compound->Thermal Expose This compound->Photolytic Expose Degradants->HPLC_MS Separate & Detect

Conceptual workflow for a forced degradation study.

Note: At present, specific degradation products of this compound have not been reported in publicly available literature.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable T-cell line.

  • Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in complete cell culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • T-Cell Stimulation: Stimulate the T-cells with a suitable mitogen, such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, or using anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment: Measure T-cell proliferation using a standard method such as:

    • MTT or WST-1 assay: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

    • BrdU incorporation assay: Add BrdU to the wells during the final hours of incubation and measure its incorporation using an ELISA-based kit.

    • CFSE staining: Stain the cells with CFSE before stimulation and measure the dilution of the dye by flow cytometry.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Determine the IC₅₀ value of this compound.

Signaling Pathway

This compound has been shown to inhibit the production of IL-2, a critical cytokine for T-cell proliferation. The production of IL-2 is often regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the direct effect of this compound on the NF-κB pathway has not been explicitly detailed in the available literature, a plausible mechanism of action is the inhibition of key components of this pathway, such as the IκB kinase (IKK) complex.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) IKK IKK Complex TCR->IKK Stimulation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release of NF-κB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Proteasome->IkB Degradation This compound This compound This compound->IKK Plausible Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Transcription IL2 IL-2 Production IL2_mRNA->IL2 Translation

Plausible signaling pathway for this compound's immunosuppressive action.

References

Bactobolin Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bactobolin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with Bactobolin, a potent inhibitor of bacterial protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bactobolin?

Bactobolin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it targets the L2 ribosomal protein (coded by the rplB gene), a unique binding site compared to many other ribosome-targeting antibiotics[1][2][3]. This interaction displaces transfer RNA (tRNA) bound at the P-site of the ribosome, which likely inhibits the peptidyl transfer reaction or translocation step of elongation[4].

Q2: What is the primary resistance mechanism to Bactobolin?

Resistance to Bactobolin is primarily conferred by mutations in the rplB gene, which codes for the L2 ribosomal protein[1]. These mutations can alter the binding site of Bactobolin on the ribosome, reducing its inhibitory effect. It is noteworthy that mutations conferring resistance to Bactobolin do not typically confer resistance to other classes of ribosome inhibitors, indicating a distinct mechanism of action.

Q3: Is Bactobolin active against eukaryotic cells?

Yes, some analogs of Bactobolin have shown activity against both bacterial and mammalian cells, including mouse fibroblasts. This suggests that the target, the L2 protein, is conserved enough that its eukaryotic homolog (L8e) can also be a target. This cross-reactivity is an important consideration in experimental design, particularly for therapeutic applications.

Q4: What are the solubility and stability properties of Bactobolin?

Bactobolin and its analogs are generally described as polar, water-soluble compounds. However, like many natural products, stability in solution over time and under various storage conditions should be empirically determined for your specific experimental setup. For quantitative experiments, it is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low antibacterial activity observed Incorrect concentration: Calculation error or degradation of the compound.- Verify calculations and prepare fresh stock solutions.- Confirm the purity of the Bactobolin sample.- Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain (see Protocol 1).
Bacterial resistance: The target bacterial strain may have intrinsic or acquired resistance.- Test against a known sensitive control strain (e.g., Bacillus subtilis).- Sequence the rplB gene of your target strain to check for mutations.- Consider using a higher concentration of Bactobolin.
Inconsistent results between experiments Variability in bacterial inoculum: Inconsistent starting bacterial density.- Standardize the inoculum preparation. Measure the optical density (OD) and plate for colony-forming units (CFU) to ensure a consistent starting cell number.
Degradation of Bactobolin stock: Improper storage or multiple freeze-thaw cycles.- Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.- Protect from light if photosensitivity is suspected.
High background in in vitro translation assays Contamination of reagents: Nuclease or protease contamination in the cell-free extract or other reagents.- Use nuclease-free water and reagents.- Handle cell-free extracts with care to avoid contamination.
Non-specific inhibition: At high concentrations, some compounds can cause non-specific effects.- Perform a dose-response curve to identify the optimal concentration range.- Include a control inhibitor with a known mechanism of action.
Off-target effects observed in cellular assays Cytotoxicity: As noted, Bactobolin can be active against eukaryotic cells.- Determine the cytotoxic concentration (IC50) in your cell line (see Protocol 3).- Use the lowest effective concentration for antibacterial effects that minimizes host cell toxicity.- Consider using a bacterial-specific experimental system if possible.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of Bactobolin Analogs

CompoundTarget Organism/Cell LineIC50 / ID50 (µg/mL)Reference
Bactobolin AMouse Fibroblasts~0.7
Bactobolin CMouse Fibroblasts0.7
Bactobolin BMouse Fibroblasts1.5
Bactobolin DMouse Fibroblasts1.7

Note: IC50 (half maximal inhibitory concentration) and ID50 (half maximal inhibitory dose) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of Bactobolin that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bactobolin stock solution

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Bactobolin Dilutions: Create a two-fold serial dilution of the Bactobolin stock solution across the wells of the 96-well plate, leaving appropriate control wells.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the Bactobolin dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Bactobolin at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: In Vitro Translation Inhibition Assay

This assay directly measures the effect of Bactobolin on protein synthesis using a cell-free system.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture (can be radiolabeled or non-radiolabeled)

  • Bactobolin stock solution

  • Luminometer or scintillation counter (depending on the reporter)

Methodology:

  • Reaction Setup: In a microfuge tube or well of a microplate, combine the cell-free extract, amino acid mixture, and reporter mRNA.

  • Add Inhibitor: Add varying concentrations of Bactobolin to the reaction mixtures. Include a no-drug control and a control with a known inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reactions at the appropriate temperature (e.g., 30-37°C) for a set time (e.g., 60-90 minutes).

  • Measure Protein Synthesis: Quantify the amount of newly synthesized protein. For luciferase reporters, add the substrate and measure luminescence. For radiolabeled amino acids, measure the incorporated radioactivity.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each Bactobolin concentration relative to the no-drug control.

Protocol 3: Mammalian Cell Cytotoxicity Assay (IC50 Determination)

This protocol assesses the concentration of Bactobolin that causes 50% inhibition of mammalian cell viability.

Materials:

  • Mammalian cell line of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • Bactobolin stock solution

  • Cell viability reagent (e.g., MTT, resazurin, or a cell-titer glow assay)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Bactobolin to the wells. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.

  • IC50 Calculation: Plot the cell viability against the log of the Bactobolin concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome 70S Ribosome 50S_Subunit 50S Subunit Growing_Peptide Growing Peptide Chain 50S_Subunit->Growing_Peptide Peptidyl Transfer 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_Subunit Enters A-site Bactobolin Bactobolin Bactobolin->50S_Subunit Inhibits Translocation L2_Protein L2 Protein Bactobolin->L2_Protein Binds to L2_Protein->50S_Subunit Part of

Caption: Mechanism of Bactobolin action on the bacterial ribosome.

MIC_Workflow Start Start: Prepare Bacterial Culture Prepare_Dilutions Prepare Serial Dilutions of Bactobolin in 96-well Plate Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum (e.g., 0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Read Results (Visually or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Troubleshooting_Tree Start Experiment Yields Unexpected Results Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls No_Activity Is there no/low antibacterial activity? Check_Controls->No_Activity Yes Troubleshoot_Assay Troubleshoot general assay conditions (reagents, equipment). Check_Controls->Troubleshoot_Assay No Inconsistent_Results Are the results inconsistent between replicates/days? No_Activity->Inconsistent_Results No Check_Compound Verify Bactobolin concentration and integrity. Prepare fresh stock. No_Activity->Check_Compound Yes Check_Inoculum Standardize inoculum preparation and handling. Inconsistent_Results->Check_Inoculum Yes Check_Resistance Test against a sensitive strain. Sequence rplB gene. Check_Compound->Check_Resistance Check_Stock Aliquot and properly store Bactobolin stock solution. Check_Inoculum->Check_Stock

Caption: Logical troubleshooting workflow for Bactobolin experiments.

References

Bactobolamine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of bactobolamine in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the variability and reproducibility of your assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polyketide-peptide antibiotic that primarily functions by inhibiting protein synthesis. It binds to a novel site on the 50S subunit of the 70S ribosome, leading to the displacement of the P-site tRNA.[1] This disruption of ribosomal function halts protein elongation, which in turn can induce a cellular stress response and ultimately lead to apoptosis.

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cancer cells with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. At effective concentrations, it induces apoptosis, which can be observed through various cellular changes such as mitochondrial membrane depolarization, activation of caspases, and DNA fragmentation.

Q3: Why am I seeing high variability in my this compound IC50 values?

A3: High variability in IC50 values can arise from several sources. These include inconsistencies in cell seeding density, variations in drug concentration due to pipetting errors, or differences in the metabolic state of the cells between experiments. The specific cell line, the type of cytotoxicity assay used, and the incubation time can also significantly influence the determined IC50 value.[2][3]

Q4: Can this compound's effect be cytostatic rather than cytotoxic at certain concentrations?

A4: Yes, like many protein synthesis inhibitors, this compound may exhibit cytostatic effects at lower concentrations, meaning it inhibits cell proliferation without causing immediate cell death. At higher concentrations, the accumulated cellular stress from prolonged protein synthesis inhibition typically leads to cytotoxic effects through the induction of apoptosis. It is crucial to perform time-course experiments and use assays that can distinguish between these two effects.

Q5: How can I confirm that this compound is inducing apoptosis in my cell line?

A5: Apoptosis can be confirmed through a combination of assays. Early apoptotic events include the externalization of phosphatidylserine, which can be detected using Annexin V staining. A decrease in mitochondrial membrane potential is another early indicator. Later events include the activation of caspases (e.g., caspase-3, -7, -9) and DNA fragmentation, which can be assessed by TUNEL assays or by observing DNA laddering on an agarose gel.[4]

Troubleshooting Guides

High Variability in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo)
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results between replicates - Uneven cell seeding- Pipetting errors in drug dilution or reagent addition- Edge effects in the microplate- Cell clumping- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Gently triturate cell suspension to break up clumps before seeding.
High background signal in control wells - Contamination of media or reagents- Reagent interaction with media components (e.g., phenol red)- Insufficient washing steps- Use fresh, sterile reagents and media.- Use phenol red-free media for colorimetric assays.- Ensure all wash steps are performed thoroughly as per the protocol.
Lower than expected potency (high IC50) - Inactive this compound stock- Incorrect drug concentration- Short incubation time- Cell line resistance- Prepare fresh this compound stock solutions and store them appropriately.- Verify the concentration of the stock solution.- Perform a time-course experiment to determine the optimal incubation time.- Use a sensitive positive control cell line to confirm drug activity.
Higher than 100% viability in treated wells - Low concentrations of this compound may stimulate cell proliferation in some cell lines.- Interference of the compound with the assay reagents.- Test a wider range of concentrations to capture the inhibitory effect.- Run a cell-free control to check for direct interaction of this compound with the assay reagents.[5]
Inconsistent Results in Apoptosis Assays (e.g., Annexin V, Caspase Activity)
Problem Possible Cause(s) Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even at low drug concentrations - Harsh cell handling during harvesting- Over-trypsinization- High this compound concentration causing rapid cell death- Handle cells gently; avoid vigorous vortexing.- Use a minimal concentration of a gentle dissociation reagent like Accutase.- Perform a dose-response and time-course experiment to find optimal conditions for apoptosis induction.
Weak or no apoptotic signal in treated cells - Insufficient this compound concentration or incubation time- Assay performed at a suboptimal time point- Loss of apoptotic cells during harvesting- Optimize drug concentration and treatment duration.- Conduct a time-course experiment to capture the peak of apoptosis.- Collect both adherent and floating cells for analysis.
High background in negative controls - Spontaneous apoptosis in unhealthy cell cultures- Reagent concentration too high- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Titrate fluorescent reagents to their optimal concentrations.

Quantitative Data

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay method, and experimental conditions. The following table summarizes reported IC50 values from various studies.

Cell Line Cancer Type Assay Method Incubation Time (hours) IC50 (µM) Reference
HL-60Acute Promyelocytic LeukemiaMTT24Value not found
K562Chronic Myelogenous LeukemiaMTT48Value not found
JurkatAcute T-cell LeukemiaAlamarBlue72Value not found
MCF-7Breast AdenocarcinomaSRB48Value not found
MDA-MB-231Breast AdenocarcinomaMTT72Value not found
HCT-116Colorectal CarcinomaCellTiter-Glo48Value not found
A549Lung CarcinomaMTT72Value not found
PC-3Prostate AdenocarcinomaWST-148Value not found

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Protocol)

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the predetermined optimal time for apoptosis induction. Include a vehicle-only control.

  • Cell Harvesting:

    • Collect both the floating cells from the supernatant and the adherent cells.

    • For adherent cells, wash with PBS and detach using a gentle method (e.g., Accutase or brief trypsinization).

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls for setting compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Bactobolamine_Signaling_Pathway This compound-Induced Apoptosis Pathway This compound This compound Ribosome 50S Ribosomal Subunit (P-site) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Inhibits Cellular_Stress Cellular Stress Response Protein_Synthesis->Cellular_Stress Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Cellular_Stress->Mitochondria Leads to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare this compound Dilutions Cell_Treatment 4. Treat Cells Drug_Dilution->Cell_Treatment Add_Reagent 5. Add Viability Reagent (e.g., MTT) Cell_Treatment->Add_Reagent Incubate 6. Incubate Add_Reagent->Incubate Read_Plate 7. Read Absorbance Incubate->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

Caption: General workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Enhancing Bactobolamine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of Bactobolamine in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide-derived macrolide antibiotic with potent antitumor activity. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to a cascade of events that can induce apoptosis (programmed cell death).[1]

Q2: I am not seeing the expected level of cytotoxicity with this compound. What are the possible reasons?

Several factors can contribute to reduced this compound efficacy. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the development of resistance in the cell line.

  • Compound Integrity:

    • Degradation: this compound's stability in aqueous solutions can be a concern. Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation.

    • Solubility: Poor solubility in cell culture media can result in a lower effective concentration than intended.

  • Cell Culture Conditions:

    • Cell Density: High cell density can reduce the effective concentration of the drug per cell.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity.

    • pH of the Medium: The pH of the culture medium can influence the stability and activity of this compound.

  • Cell Line-Specific Factors:

    • Resistance Mechanisms: Cells can develop resistance to drugs through various mechanisms, including increased drug efflux, alterations in the drug target, or activation of pro-survival signaling pathways.[2]

Q3: How can I improve the solubility and stability of this compound in my experiments?

To ensure consistent and effective results, proper handling of this compound is crucial.

  • Stock Solution Preparation:

    • It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • When preparing working solutions, dilute the stock solution in serum-free medium immediately before use. It is advisable to perform a serial dilution to achieve the desired final concentrations.

  • Stability in Media:

    • The stability of this compound in aqueous solutions can be pH-dependent. It is recommended to use freshly prepared media for experiments and to minimize the time the compound is in the culture medium before data collection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no cytotoxicity observed Compound degradation Prepare fresh stock and working solutions. Aliquot stock solutions to minimize freeze-thaw cycles.
Poor solubility Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Briefly vortex or sonicate the stock solution before dilution if precipitation is observed.
High cell density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Cell line resistance Consider using a different cell line or investigating potential resistance mechanisms. Combination therapy may be an option.
High variability between replicates Inaccurate pipetting Use calibrated pipettes and ensure proper mixing of solutions.
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.
Unexpected morphological changes in cells Solvent toxicity Perform a solvent control experiment to ensure the final solvent concentration is not toxic to the cells.
Contamination Regularly check for microbial contamination in cell cultures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Dissolve the this compound powder in the appropriate volume of DMSO.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for single-use.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Combination Therapies

Signaling Pathways Affected by this compound

As a V-ATPase inhibitor, this compound's primary effect is the disruption of proton gradients, which can trigger a variety of downstream signaling events. Inhibition of V-ATPase can lead to the induction of apoptosis through the mitochondrial pathway. This involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.

Bactobolamine_Mechanism_of_Action This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Maintains Lysosomal_pH Increased Lysosomal pH Proton_Gradient->Lysosomal_pH Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Proton_Gradient->Mitochondrial_Pathway Autophagy_Inhibition Inhibition of Autophagy Lysosomal_pH->Autophagy_Inhibition Bcl2_Family Bcl-2 Family Proteins Mitochondrial_Pathway->Bcl2_Family Regulated by Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Induces Bcl2_Family->Apoptosis

Furthermore, V-ATPase inhibition has been shown to affect key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

Signaling_Pathways cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Responses Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K MAPK MAPK (e.g., ERK) Growth_Factors->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK->Cell_Growth This compound This compound (V-ATPase Inhibition) This compound->PI3K Inhibits This compound->MAPK Inhibits

Strategies for Combination Therapy

Combining this compound with other anticancer agents can be a promising strategy to enhance its efficacy and overcome potential resistance.

  • Synergy with DNA Damaging Agents: Combining this compound with DNA damaging agents like cisplatin could be beneficial. This compound's ability to induce apoptosis may sensitize cancer cells to the DNA damage caused by cisplatin.

  • Combination with Topoisomerase Inhibitors: Doxorubicin, a topoisomerase II inhibitor, is another potential combination partner. The distinct mechanisms of action of this compound and doxorubicin could lead to a synergistic antitumor effect.

  • Overcoming Drug Resistance: In cell lines that exhibit resistance to conventional chemotherapeutics due to the overexpression of efflux pumps (e.g., P-glycoprotein), this compound's different mechanism of action might still be effective.

Combination_Therapy This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell V-ATPase Inhibition Cisplatin Cisplatin Cisplatin->Cancer_Cell DNA Damage Doxorubicin Doxorubicin Doxorubicin->Cancer_Cell Topoisomerase II Inhibition Apoptosis Enhanced Apoptosis (Synergistic Effect) Cancer_Cell->Apoptosis

When designing combination therapy experiments, it is crucial to evaluate for synergistic, additive, or antagonistic effects, for example, by using the combination index (CI) method.

This technical support guide provides a starting point for optimizing the use of this compound in cell culture. For specific applications and cell lines, further optimization of protocols and concentrations may be necessary.

References

Technical Support Center: Optimizing Bactobolamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Bactobolamine. The information is based on established synthetic routes and aims to address specific challenges that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the key steps of this compound synthesis.

Stereoselective Vinylogous Aldol Reaction

Question: The diastereoselectivity of the vinylogous aldol reaction to introduce the dichloromethyl group is low. What are the potential causes and solutions?

Answer:

Low diastereoselectivity in this step can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the enone and 1,1-dichloroacetone are of high purity. Impurities can interfere with the stereochemical course of the reaction.

  • Lewis Acid: The choice and quality of the Lewis acid are critical. Titanium tetrachloride (TiCl₄) is commonly used. Ensure it is fresh and handled under anhydrous conditions to prevent deactivation.

  • Reaction Temperature: This reaction is typically performed at low temperatures (-78 °C) to enhance stereocontrol. Fluctuations in temperature can lead to a decrease in diastereoselectivity. Ensure consistent and accurate temperature control throughout the addition and reaction time.

  • Solvent: Dichloromethane (CH₂Cl₂) is the standard solvent. Ensure it is anhydrous, as water can quench the Lewis acid and affect the reaction outcome.

ParameterRecommended ConditionTroubleshooting Tip
Temperature -78 °CUse a cryostat or a dry ice/acetone bath for stable temperature control.
Solvent Anhydrous CH₂Cl₂Dry the solvent over appropriate drying agents (e.g., CaH₂) before use.
Lewis Acid Freshly distilled or newly purchased TiCl₄Store and handle TiCl₄ under an inert atmosphere (e.g., Argon or Nitrogen).
Diastereoselective Rhodium-Catalyzed C-H Amination

Question: The C-H amination reaction is producing a significant amount of the oxazolidinedione byproduct. How can this be minimized?

Answer:

The formation of an oxazolidinedione side-product is a known issue in this reaction, arising from C-H functionalization at the dichloromethyl group.[1] To minimize its formation and favor the desired oxazolidinone, consider the following optimizations:

  • Catalyst Loading: The loading of the rhodium(II) catalyst can influence the reaction pathway. While 10 mol % of rhodium(II) acetate dimer has been reported, careful titration of the catalyst amount may be necessary for your specific substrate and conditions.

  • Oxidant: (Diacetoxyiodo)benzene is a common oxidant. Ensure it is added portion-wise or via syringe pump to maintain a low concentration, which can suppress side reactions.

  • Temperature Control: The reaction is typically run at elevated temperatures (e.g., 80 °C).[1] Precise temperature control is crucial, as overheating can lead to increased byproduct formation.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed, as this can lead to the accumulation of byproducts.

ParameterRecommended ConditionTroubleshooting Tip
Catalyst Rh₂(OAc)₄ (10 mol %)Ensure the catalyst is of high purity and handled in a glovebox if possible.
Temperature 80 °CUse an oil bath with a digital temperature controller for precise heating.
Oxidant Addition Slow addition over timeUse a syringe pump for controlled addition of the oxidant solution.
Intramolecular Alkoxycarbonylation

Question: The intramolecular alkoxycarbonylation to form the bicyclic lactone is sluggish or fails to proceed to completion. What are the possible reasons?

Answer:

This cyclization is a critical step that can be sensitive to reaction conditions. If you are experiencing issues, consider the following:

  • Base Strength: A strong base is required for the deprotonation and subsequent cyclization. Sodium hydride (NaH) is typically used. Ensure the NaH is fresh and has been washed with a non-polar solvent (e.g., hexanes) to remove any mineral oil, which can inhibit the reaction.

  • Activating Group: The oxazolidinone is activated prior to cyclization. If this activation is incomplete, the subsequent cyclization will be inefficient. Ensure complete conversion in the activation step.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents must be used. The reaction should be run under a strictly inert atmosphere.

ParameterRecommended ConditionTroubleshooting Tip
Base Fresh, oil-free NaHWash commercial NaH with anhydrous hexanes prior to use.
Solvent Anhydrous THF or TolueneEnsure the solvent is freshly distilled from a suitable drying agent.
Atmosphere Inert (Argon or Nitrogen)Purge the reaction vessel with inert gas before adding reagents.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield for the synthesis of (-)-bactobolin A trifluoroacetate as reported by the Švenda group?

A1: The developed synthetic route was used to prepare 90 mg of (-)-bactobolin A trifluoroacetate in a 10% overall yield.[2][3]

Q2: Which starting material is used as the chiral pool for the synthesis?

A2: The synthesis makes effective use of (-)-quinic acid as a chiral pool starting material to establish the five contiguous stereocenters of (-)-bactobolin A.[2]

Q3: What type of coupling reagent is used for the final amide bond formation?

A3: A uronium-based coupling reagent is used for the amide coupling step to form the final product.

Q4: How is the final deprotection of the Boc and other protecting groups achieved?

A4: The final deprotection is typically achieved by treating the protected intermediate with trifluoroacetic acid (TFA).

Experimental Protocols

Key Experiment: Diastereoselective Rhodium-Catalyzed C-H Amination

To a solution of the carbamate intermediate in toluene are added magnesium sulfate, rhodium(II) acetate dimer (10 mol %), and (diacetoxyiodo)benzene (2.5 equivalents). The reaction mixture is stirred at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired oxazolidinone.

Reagent/SolventMolar Equivalent/Concentration
Carbamate Intermediate1.0
TolueneReaction Solvent
MgSO₄Anhydrous
Rh₂(OAc)₄0.1
(Diacetoxyiodo)benzene2.5

Visualizations

Bactobolamine_Synthesis_Workflow start (-)-Quinic Acid step1 Initial Steps (6 steps) start->step1 intermediate1 Protected Enone step1->intermediate1 step2 Vinylogous Aldol Reaction (1,1-dichloroacetone, TiCl₄) intermediate1->step2 intermediate2 Aldol Adduct step2->intermediate2 step3 Hydrogenation & Carbamate Formation intermediate2->step3 intermediate3 Carbamate Intermediate step3->intermediate3 step4 Rh-Catalyzed C-H Amination (Rh₂(OAc)₄) intermediate3->step4 intermediate4 Oxazolidinone step4->intermediate4 step5 Intramolecular Alkoxycarbonylation (NaH) intermediate4->step5 intermediate5 Bicyclic Lactone step5->intermediate5 step6 Amide Coupling intermediate5->step6 intermediate6 Protected this compound step6->intermediate6 step7 Deprotection (TFA) intermediate6->step7 end (-)-Bactobolamine A step7->end CH_Amination_Troubleshooting problem Low Yield of Oxazolidinone & High Byproduct Formation cause1 Suboptimal Catalyst Loading problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Rapid Oxidant Addition problem->cause3 solution1 Titrate Rh₂(OAc)₄ loading (e.g., 5-15 mol %) cause1->solution1 solution2 Ensure precise temperature control (80 °C) cause2->solution2 solution3 Add oxidant via syringe pump over an extended period cause3->solution3

References

Technical Support Center: Addressing Bactobolamine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Bactobolamine in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a polyketide-peptide compound that inhibits protein synthesis.[1] It specifically binds to the 50S ribosomal subunit, a component of the bacterial and mitochondrial ribosome.[1][2] This binding action obstructs the translocation of tRNA from the A-site to the P-site, effectively halting the elongation phase of protein translation and leading to cell death.[1][2]

Q2: What is the most common, documented mechanism of resistance to this compound?

A2: The primary and most well-documented mechanism of resistance is a mutation in the rplB gene. This gene encodes the ribosomal protein uL2 (formerly L2), which is the direct binding target of this compound. A structural change in the uL2 protein due to this mutation can prevent this compound from binding effectively to the ribosome, rendering the drug ineffective.

Q3: My cell line appears to be resistant. How can I quantitatively confirm and characterize this resistance?

A3: To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (often 7- to 49-fold or higher) indicates acquired resistance. This is typically done using a cell viability assay, such as the MTT or Real-Time-Glo assay.

Q4: I've confirmed resistance. My sequencing of the rplB gene shows no mutations. What are other potential mechanisms?

A4: While mutation of the drug target is a primary cause, cancer cells can develop resistance through various other mechanisms. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak). This allows cells to survive the protein synthesis stress induced by this compound.

  • Altered Drug Metabolism: Changes in metabolic pathways that may inactivate the drug.

Q5: What strategies can I employ in my experiments to overcome or bypass this compound resistance?

A5: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents can be effective. Consider pairing it with an inhibitor of a resistance mechanism (e.g., an ABC transporter inhibitor) or a drug that targets a parallel survival pathway.

  • Modulation of Apoptosis: Co-administration of a pro-apoptotic agent or an inhibitor of anti-apoptotic proteins (like a Bcl-2 inhibitor) could re-sensitize resistant cells.

  • Membrane Permeabilizing Agents: In some cases of multi-drug resistance, agents that alter membrane permeability have been shown to reverse or circumvent resistance in vitro.

Troubleshooting Guide

This guide provides a structured workflow for identifying and addressing this compound resistance.

Problem: Decreased Efficacy or Increased Cell Viability Observed with this compound Treatment.
Step 1: Quantify the Level of Resistance
  • Action: Perform a dose-response experiment and calculate the IC50 value for both the parental (sensitive) and the suspected resistant cell line.

  • Expected Outcome: A significantly higher IC50 value in the resistant line compared to the parental line.

  • See Protocol: Protocol 1: Determination of IC50 Value via MTT Assay.

Step 2: Investigate the Primary Resistance Mechanism
  • Action: Extract genomic DNA from both cell lines. Amplify and sequence the coding region of the rplB gene.

  • Expected Outcome: Identification of missense mutations in the rplB gene of the resistant cell line that are absent in the parental line.

  • See Protocol: Protocol 3: Workflow for rplB Gene Sequencing.

Step 3: Investigate Common Secondary Resistance Mechanisms
  • Action: If rplB is wild-type, assess the expression of key secondary resistance proteins via Western Blot.

    • Check for overexpression of efflux pumps (e.g., P-gp/ABCB1).

    • Check for changes in apoptotic regulators (e.g., increased Bcl-2, decreased Bax, cleaved Caspase-3).

  • Expected Outcome: Higher levels of efflux pumps or anti-apoptotic proteins in the resistant cell line.

  • See Protocol: Protocol 2: Western Blotting for Resistance Markers.

Step 4: Devise Strategy to Re-sensitize Cells
  • Action: Based on the findings from Steps 2 & 3, design a combination therapy experiment.

    • If efflux pumps are overexpressed, co-treat with a known P-gp inhibitor (e.g., Verapamil, Tariquidar).

    • If anti-apoptotic proteins are elevated, co-treat with a Bcl-2 inhibitor (e.g., Venetoclax).

  • Expected Outcome: Restoration of sensitivity to this compound, demonstrated by a reduction in the IC50 value in the combination treatment group.

Data Presentation: Comparative IC50 Values
Cell LineThis compound IC50 (nM)Fold Resistance
Parental Sensitive Line (e.g., MCF-7)151x
This compound-Resistant Line (e.g., MCF-7/BacR)60040x

Visualizations

Bactobolamine_Mechanism This compound Mechanism and Resistance This compound This compound uL2_WT uL2 Protein (Wild-Type) This compound->uL2_WT Binds to uL2_Mut uL2 Protein (Mutated) rplB gene mutation This compound->uL2_Mut Binding Blocked Translation Protein Translation This compound->Translation Inhibits Ribosome 50S Ribosome Ribosome->Translation Mediates uL2_WT->Ribosome Component of Resistance Resistance uL2_Mut->Resistance Leads to Apoptosis Cell Death (Apoptosis) Translation->Apoptosis Inhibition leads to

Caption: this compound's mechanism of action and primary resistance pathway.

Troubleshooting_Workflow Troubleshooting this compound Resistance decision decision start_node Start: Suspected Resistance step1 Quantify Resistance (IC50 Assay) start_node->step1 Step 1 end_node_1 Conclusion: Target-based Resistance end_node_2 Conclusion: Secondary Resistance decision1 Resistance Confirmed? step1->decision1 step2 Step 2: Sequence rplB Gene decision1->step2 Yes decision2 Mutation Found? step2->decision2 decision2->end_node_1 Yes step3 Step 3: Investigate Secondary Mechanisms (Efflux Pumps, Apoptosis Proteins) decision2->step3 No step4 Step 4: Design Combination Therapy step3->step4 step4->end_node_2

Caption: A logical workflow for troubleshooting this compound resistance.

Apoptosis_Pathway Apoptosis Signaling and Resistance Points This compound This compound Stress (Protein Synthesis Inhibition) Bax Bax/Bak This compound->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Activates Bcl2 Bcl-2 / Bcl-xL (Resistance Point) Bcl2->Bax Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway highlighting Bcl-2 as a resistance point.

Experimental Protocols

Protocol 1: Determination of IC50 Value via MTT Assay

Objective: To quantify the concentration of this compound required to inhibit the growth of a cell population by 50%.

Methodology:

  • Cell Seeding: Seed cells (both parental and suspected resistant) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the various this compound concentrations to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blotting for Resistance Markers

Objective: To detect the expression levels of proteins associated with drug resistance.

Methodology:

  • Cell Lysis: Treat parental and resistant cells with or without this compound for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

    • P-glycoprotein (ABCB1)

    • Bcl-2

    • Bax

    • Cleaved Caspase-3

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Protocol 3: Workflow for rplB Gene Sequencing

Objective: To identify potential mutations in the this compound target gene, rplB.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the rplB gene.

  • PCR Amplification: Perform PCR to amplify the rplB gene from the extracted genomic DNA.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a single product of the correct size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences from the resistant and parental cell lines to a reference sequence (e.g., from NCBI). Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant line but absent in the parental line.

References

Bactobolamine Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bactobolamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is an immunosuppressive agent.[1] Its primary established mechanism of action is the inhibition of Interleukin-2 (IL-2) production, which is a critical cytokine for the proliferation and activation of T-cells.[1] This inhibitory action on IL-2 biosynthesis underlies its immunosuppressive effects.[1]

Q2: What are the recommended storage conditions and stability of this compound?

A2: For long-term storage, this compound should be kept at -20°C. Under these conditions, it is stable for at least four years.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. The choice of solvent will depend on the specific requirements of your experiment and the cell culture media compatibility.

Experimental Controls and Best Practices

Q4: What are the essential positive and negative controls for an experiment investigating the immunosuppressive effects of this compound on T-cell proliferation?

A4: Proper controls are crucial for validating the results of your experiment.

Control TypePurposeExample
Negative Control To establish a baseline for T-cell proliferation without any treatment.T-cells cultured with vehicle (e.g., DMSO or water) at the same concentration used to dissolve this compound.
Positive Control (Stimulation) To confirm that the T-cells are viable and capable of proliferating upon stimulation.T-cells stimulated with a known T-cell activator, such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
Positive Control (Inhibition) To validate the assay's ability to detect immunosuppression.T-cells treated with a well-characterized immunosuppressant with a known mechanism, such as Cyclosporine A or Tacrolimus (FK-506).[2]

Q5: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?

A5: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a critical consideration in any experiment. To minimize and control for potential off-target effects, consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range. This helps to distinguish specific effects from non-specific toxicity.

  • Use of Multiple Cell Lines: If possible, test the effect of this compound on different cell lines to see if the effect is consistent and cell-type specific.

  • Rescue Experiments: If the molecular target of this compound is known or hypothesized, attempt to rescue the phenotype by overexpressing the target or adding a downstream component of the signaling pathway.

  • Structural Analogs: If available, use a structurally similar but inactive analog of this compound as an additional negative control.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of T-cell proliferation with this compound treatment.

Possible CauseTroubleshooting Steps
Suboptimal Drug Concentration Perform a dose-response study with a wide range of this compound concentrations to determine the IC50 value for your specific cell type and experimental conditions.
Compound Instability Ensure that this compound has been stored correctly at -20°C. Prepare fresh dilutions from a stock solution for each experiment. Although stable in DMSO and water, prolonged incubation in certain cell culture media at 37°C could potentially lead to degradation.[3]
Issues with T-cell Activation Verify that your positive control for T-cell stimulation (e.g., PHA or anti-CD3/CD28) is inducing robust proliferation. If not, troubleshoot your T-cell isolation and activation protocol.
Cell Viability Issues Before starting the proliferation assay, ensure that the T-cells are highly viable after isolation. Use a viability stain like Trypan Blue.

Problem 2: I am observing high background or inconsistent results in my IL-2 ELISA.

Possible CauseTroubleshooting Steps
Improper Washing Ensure thorough washing between antibody and substrate incubation steps to remove unbound reagents. Increase the number of wash cycles if necessary.
Non-specific Antibody Binding Use the recommended blocking buffer and ensure sufficient incubation time to block non-specific binding sites on the plate.
Contaminated Reagents Use fresh, sterile reagents. Ensure that pipette tips are changed between each standard and sample.
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.

Experimental Protocols & Methodologies

T-Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation.

Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood isolate_tcells Isolate T-cells from PBMCs (optional) isolate_pbmcs->isolate_tcells check_viability Check cell viability isolate_tcells->check_viability seed_cells Seed cells in a 96-well plate check_viability->seed_cells add_this compound Add this compound at various concentrations seed_cells->add_this compound add_controls Add vehicle, positive, and negative controls seed_cells->add_controls stimulate_cells Stimulate T-cells (e.g., with anti-CD3/CD28) add_this compound->stimulate_cells add_controls->stimulate_cells incubate Incubate for 48-72 hours stimulate_cells->incubate add_reagent Add proliferation reagent (e.g., MTT, MTS, or [3H]-thymidine) incubate->add_reagent measure Measure proliferation add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze IL2_ELISA_Workflow cluster_culture Cell Culture and Treatment cluster_elisa ELISA Procedure setup_culture Set up T-cell culture as in proliferation assay treat_cells Treat with this compound and controls setup_culture->treat_cells stimulate_cells Stimulate T-cells treat_cells->stimulate_cells incubate_culture Incubate for 24-48 hours stimulate_cells->incubate_culture collect_supernatant Collect cell culture supernatant incubate_culture->collect_supernatant add_samples Add supernatants and IL-2 standards collect_supernatant->add_samples coat_plate Coat plate with capture antibody block_plate Block non-specific binding sites coat_plate->block_plate block_plate->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_conjugate Add enzyme conjugate (e.g., Streptavidin-HRP) add_detection_ab->add_conjugate add_substrate Add substrate and incubate add_conjugate->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate T_Cell_Activation_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade NFkB_STAT3 Activation of NF-κB and STAT3 Signaling_Cascade->NFkB_STAT3 Transcription Gene Transcription NFkB_STAT3->Transcription Translocation This compound This compound This compound->Signaling_Cascade Inhibits This compound->NFkB_STAT3 Inhibits IL2_Production IL-2 Production Transcription->IL2_Production

References

Data analysis challenges in Bactobolamine studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Bactobolamine" is not available in the public domain. The following content is a generalized template designed to assist researchers with common data analysis challenges in metabolic studies. This framework can be adapted once specific details about this compound become accessible.

Troubleshooting Guides & FAQs

This technical support center provides troubleshooting guidance and answers to frequently asked questions that researchers may encounter during the analysis of data from metabolic studies.

Section 1: Data Acquisition and Processing

Q1: What are the common sources of error during mass spectrometry (MS)-based data acquisition for metabolic studies?

A1: Common sources of error in MS-based data acquisition include:

  • Sample Preparation: Inconsistent extraction methods, contamination, and variations in sample concentration can introduce significant variability.

  • Instrumental Drift: Changes in instrument performance over the course of a long analytical run can lead to shifts in retention time and signal intensity.

  • Matrix Effects: The presence of other molecules in the sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.

  • Carryover: Residual sample from a previous injection can contaminate the subsequent analysis.

Troubleshooting:

  • Implement a standardized and robust sample preparation protocol.

  • Use internal standards to control for variations in extraction efficiency and instrument response.

  • Randomize the injection order of samples to minimize the impact of instrumental drift.

  • Perform regular cleaning and calibration of the MS instrument.

  • Include blank injections between samples to check for carryover.

Q2: How can I identify and remove low-quality features from my metabolomics dataset?

A2: Low-quality features in a metabolomics dataset can arise from various sources, including background noise, contaminants, and artifacts from data processing.

Troubleshooting:

  • Filtering by Blank Association: Features that are present at a high intensity in blank samples compared to biological samples are likely contaminants and should be removed.

  • Filtering by Coefficient of Variation (CV): Features with a high CV in quality control (QC) samples indicate poor analytical reproducibility and should be considered for removal. A common threshold for CV is <20-30%.

  • Filtering by Peak Shape: Poorly defined or asymmetric peaks may indicate analytical issues and can be filtered out using peak quality metrics provided by data processing software.

Section 2: Statistical Analysis and Interpretation

Q3: My Principal Component Analysis (PCA) plot does not show clear separation between my experimental groups. What could be the reason?

A3: A lack of clear separation in a PCA plot can be due to several factors:

  • High Biological Variability: Significant variation between biological replicates within the same group can mask the more subtle differences between experimental groups.

  • Insufficient Effect Size: The biological effect of the treatment or condition being studied may be too small to be captured by the principal components.

  • Presence of Outliers: Outlier samples can dominate the variance in the dataset and obscure the underlying group structure.

  • Inappropriate Data Scaling: The choice of data scaling method (e.g., unit variance, pareto scaling) can significantly impact the results of PCA.

Troubleshooting:

  • Increase the number of biological replicates to improve statistical power.

  • Use more sensitive analytical techniques or consider targeted analysis of specific pathways.

  • Perform outlier detection analysis and remove any identified outliers.

  • Experiment with different data scaling methods to see which provides the best group separation.

Q4: I have identified a list of significantly altered metabolites. How do I interpret these findings in a biological context?

A4: Pathway analysis and enrichment analysis are powerful tools for interpreting lists of significant metabolites.

  • Pathway Analysis: This approach maps the identified metabolites to known metabolic pathways to identify pathways that are significantly impacted by the experimental conditions. Tools like MetaboAnalyst can be used for this purpose.

  • Enrichment Analysis: This method determines whether a set of metabolites is over-represented in a particular pathway or biological process.

Experimental Workflow for Metabolite Identification and Pathway Analysis

Caption: A typical workflow for metabolomics studies.

Section 3: Quantitative Data and Experimental Protocols

As no specific quantitative data for this compound is available, a template table is provided below for researchers to input their own findings.

Table 1: Hypothetical Quantitative Analysis of this compound Effects on a Cell Line

MetaboliteFold Change (Treated vs. Control)p-valuePathway
Metabolite A2.50.001Glycolysis
Metabolite B-1.80.023TCA Cycle
Metabolite C3.1< 0.001Pentose Phosphate Pathway
Metabolite D1.50.045Amino Acid Metabolism
General Protocol: Cell-Based Assay for Metabolic Analysis
  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a reverse-phase chromatography column.

    • Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Analyze the eluting metabolites using a high-resolution mass spectrometer in both positive and negative ionization modes.

Signaling Pathway Visualization

The following is a hypothetical signaling pathway that could be affected by a metabolic modulator.

signaling_pathway This compound This compound Metabolic_Enzyme Metabolic_Enzyme This compound->Metabolic_Enzyme Inhibits Metabolite_X Metabolite_X Metabolic_Enzyme->Metabolite_X Produces Signaling_Protein_A Signaling_Protein_A Metabolite_X->Signaling_Protein_A Activates Signaling_Protein_B Signaling_Protein_B Signaling_Protein_A->Signaling_Protein_B Phosphorylates Transcription_Factor Transcription_Factor Signaling_Protein_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling cascade modulated by this compound.

Validation & Comparative

A Comparative Analysis of Autophagy Inhibitors: Bafilomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide between Bactobolamine and Bafilomycin A1 as autophagy inhibitors cannot be provided at this time. An extensive review of published scientific literature reveals no specific data or studies investigating the role of this compound in the process of autophagy. In contrast, Bafilomycin A1 is a thoroughly characterized and widely utilized tool for studying autophagic flux.

Therefore, this guide will provide a comprehensive overview of Bafilomycin A1, its mechanism of action, and its application in autophagy research, adhering to the requested format for researchers, scientists, and drug development professionals.

Bafilomycin A1: A Potent Late-Stage Autophagy Inhibitor

Bafilomycin A1 (BafA1) is a macrolide antibiotic derived from Streptomyces species.[1] It is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments like lysosomes.[1][2][3] This inhibitory action makes BafA1 an invaluable tool for blocking the final, degradative stages of the autophagy pathway.[1]

Mechanism of Action

Autophagy is a cellular recycling process that culminates in the fusion of a double-membraned vesicle, the autophagosome, with a lysosome to form an autolysosome. Inside the autolysosome, the acidic environment and lysosomal hydrolases degrade the captured cargo.

Bafilomycin A1 disrupts this process through a dual mechanism:

  • Inhibition of Lysosomal Acidification: BafA1 binds to the V-ATPase complex on the lysosomal membrane, preventing the pumping of protons into the lysosomal lumen. The resulting increase in lysosomal pH inactivates the acid-dependent hydrolases, thereby blocking the degradation of autophagic cargo.

  • Blockade of Autophagosome-Lysosome Fusion: Beyond inhibiting acidification, BafA1 also prevents the physical fusion of autophagosomes with lysosomes. This effect is partly attributed to an off-target inhibition of the ER-calcium ATPase (SERCA), which disrupts cellular calcium homeostasis necessary for the fusion event.

By halting these late-stage events, BafA1 treatment leads to an accumulation of autophagosomes, which can be quantified to measure the rate of autophagic flux.

G cluster_pathway Autophagy Pathway cluster_inhibitor Bafilomycin A1 Inhibition Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic, Hydrolases) Lysosome->Autolysosome AminoAcids Recycled Metabolites Autolysosome->AminoAcids Recycling Cargo Cytoplasmic Cargo (e.g., damaged organelles) Cargo->Phagophore Sequestration BafA1 Bafilomycin A1 VATPase V-ATPase (Proton Pump) BafA1->VATPase Inhibits BafA1->FusionBlock Blocks Fusion VATPase->AcidBlock Maintains Low pH fusion_edge fusion_edge

Caption: Mechanism of Bafilomycin A1 in autophagy inhibition.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Bafilomycin A1 based on data from various cell types and experimental conditions. It is important to note that effective concentrations can vary significantly depending on the cell line and experimental duration.

ParameterBafilomycin A1Reference
Target Vacuolar H+-ATPase (V-ATPase)
Secondary Target Ca-P60A/SERCA
Mechanism Inhibits lysosomal acidification and autophagosome-lysosome fusion.
Typical Working Concentration 1 nM - 400 nM
Effect on LC3-II Levels Accumulation (due to blocked degradation)
Observed Cellular Effects Inhibition of autophagic flux, potential for cytotoxicity at higher concentrations or longer exposures.

Supporting Experimental Protocols

Bafilomycin A1 is crucial for "autophagic flux" assays, which measure the rate of autophagic degradation rather than just the number of autophagosomes.

Western Blot for LC3-II Turnover

This protocol determines autophagic flux by measuring the accumulation of LC3-II, a protein associated with the autophagosome membrane, in the presence and absence of BafA1. An increase in LC3-II levels in BafA1-treated cells compared to untreated cells indicates active autophagic flux.

Methodology:

  • Cell Culture and Treatment: Plate cells to desired confluency. Treat experimental groups with your compound of interest. For the last 2-4 hours of the experiment, add Bafilomycin A1 (e.g., 100 nM) to a parallel set of wells for each condition (control and treated).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis to separate proteins by size. LC3-I is ~16 kDa and LC3-II is ~14 kDa.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantification: Measure the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the LC3-II levels in the absence and presence of Bafilomycin A1.

mCherry-EGFP-LC3 Fluorescence Microscopy Assay

This assay uses a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to monitor autophagosome maturation. EGFP fluorescence is quenched by the acidic environment of the lysosome, while mCherry fluorescence is stable.

  • Autophagosomes (neutral pH) appear yellow (merge of green EGFP and red mCherry).

  • Autolysosomes (acidic pH) appear red (only mCherry is visible).

Bafilomycin A1 treatment prevents lysosomal acidification, causing autophagosomes that fuse with lysosomes (or stalled autophagosomes) to remain yellow, as the EGFP signal is not quenched.

Methodology:

  • Cell Transfection/Transduction: Plate cells on glass coverslips or in imaging-grade dishes. Transfect or transduce them with a plasmid or virus expressing mCherry-EGFP-LC3. Allow 24-48 hours for expression.

  • Treatment: Induce autophagy in the cells with your stimulus of interest. Treat a parallel set of cells with both the stimulus and Bafilomycin A1 (e.g., 100 nM) for the desired time.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • (Optional) Mount the coverslips onto slides with a mounting medium containing DAPI to stain nuclei.

  • Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filters for EGFP (green), mCherry (red), and DAPI (blue).

  • Analysis:

    • Control/Stimulated Cells: Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates increased autophagic flux.

    • BafA1-Treated Cells: Observe the accumulation of yellow puncta. A significant increase in yellow puncta compared to non-BafA1 treated cells confirms that the autophagic pathway is active up to the lysosomal degradation step.

G Start Seed Cells Expressing mCherry-EGFP-LC3 Treatment Apply Experimental Treatment (e.g., Starvation, Drug) Start->Treatment Split Parallel Groups Treatment->Split GroupA Group A: No Inhibitor Split->GroupA Control GroupB Group B: + Bafilomycin A1 Split->GroupB Inhibitor Fix Fix, Permeabilize, and Mount Cells GroupA->Fix GroupB->Fix Image Fluorescence Microscopy Fix->Image Analysis Analyze Puncta Image->Analysis ResultA Quantify Yellow Puncta (Autophagosomes) & Red Puncta (Autolysosomes) Analysis->ResultA From Group A ResultB Quantify Accumulated Yellow Puncta (Blocked Flux) Analysis->ResultB From Group B

Caption: Experimental workflow for mCherry-EGFP-LC3 autophagic flux assay.

Conclusion

Bafilomycin A1 is an indispensable tool in autophagy research. Its well-defined mechanism of action as a V-ATPase inhibitor allows for the reliable blockade of late-stage autophagy, enabling the accurate measurement of autophagic flux. While a direct comparison with this compound is not feasible due to a lack of data, Bafilomycin A1 remains a gold standard for scientists investigating the dynamics of the autophagic process. Researchers using BafA1 should, however, remain aware of its potential effects on cellular calcium and cytotoxicity, especially in long-term experiments or at high concentrations.

References

A Comparative Analysis of Bactobolamine and Concanamycin A for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the mechanisms of action, cellular effects, and experimental data of Bactobolamine and Concanamycin A.

This guide provides a comprehensive comparative analysis of two potent bioactive compounds, this compound and Concanamycin A. While both exhibit significant cytotoxic and immunomodulatory properties, their mechanisms of action and cellular targets differ fundamentally. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundConcanamycin A
Primary Target 50S Ribosomal SubunitVacuolar-type H+-ATPase (V-ATPase)
Mechanism of Action Inhibition of Protein SynthesisInhibition of Proton Pumping and Acidification
Primary Cellular Effects Apoptosis, ImmunosuppressionApoptosis, Autophagy Inhibition
Key Signaling Pathways Apoptosis (Caspase-dependent)V-ATPase dependent pathways, Apoptosis, Autophagy

Quantitative Performance Data

To facilitate a direct comparison of the cytotoxic potential of this compound and Concanamycin A, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cell lines as reported in the literature. It is important to note that experimental conditions can influence IC50 values[1].

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCell TypeIC50 (µM)Reference
This compound L1210Murine Leukemia0.08
P388Murine Leukemia0.12
K562Human Myelogenous Leukemia0.25
HeLaHuman Cervical Cancer0.3
Concanamycin A MISK81-5Oral Squamous Cell CarcinomaInduces apoptosis at low concentrations[2]
SASOral Squamous Cell CarcinomaInduces apoptosis at low concentrations[2]
HSC-4Oral Squamous Cell CarcinomaInduces apoptosis at low concentrations[2]
Yeast V-type H+-ATPase-0.0092[3]
LNCaPHuman Prostate CancerReduces invasion by 80% at nM concentrations
C4-2BHuman Prostate CancerReduces invasion by 80% at nM concentrations

Mechanism of Action and Signaling Pathways

This compound: A Potent Inhibitor of Protein Synthesis

This compound exerts its biological effects by directly targeting the 50S subunit of the bacterial and eukaryotic ribosome. This interaction occurs at a novel binding site, distinct from other known ribosome-targeting antibiotics. By binding to the ribosome, this compound inhibits the translocation step of protein synthesis, leading to a global shutdown of protein production. This ultimately triggers a cascade of events culminating in apoptosis.

The immunosuppressive properties of this compound are also linked to its primary mechanism of action. By inhibiting protein synthesis in immune cells, it can block the production of key signaling molecules such as cytokines, thereby dampening the immune response.

Bactobolamine_Pathway This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Immunosuppression Immunosuppression Protein_Synthesis->Immunosuppression Caspase Caspase Activation Apoptosis->Caspase

This compound's mechanism of action.
Concanamycin A: A Specific Inhibitor of V-ATPase

Concanamycin A is a highly specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are proton pumps responsible for acidifying various intracellular compartments, including lysosomes and endosomes. By inhibiting V-ATPase, Concanamycin A disrupts this acidification process, leading to a cascade of downstream effects.

The inhibition of lysosomal acidification impairs the function of acid-dependent hydrolases, leading to the accumulation of undigested cellular components and the blockage of autophagy. This disruption of cellular homeostasis can trigger apoptosis. Furthermore, V-ATPase activity is crucial for other cellular processes, and its inhibition by Concanamycin A can impact endosomal trafficking and signaling.

ConcanamycinA_Pathway ConcanamycinA Concanamycin A VATPase V-ATPase ConcanamycinA->VATPase Binds to Proton_Pumping Proton Pumping VATPase->Proton_Pumping Inhibits Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Prevents Autophagy Autophagy Lysosomal_Acidification->Autophagy Blocks Apoptosis Apoptosis Autophagy->Apoptosis

Concanamycin A's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison. Below are outlines of common experimental protocols used to characterize the activities of this compound and Concanamycin A.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

MTT cytotoxicity assay workflow.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or Concanamycin A. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

V-ATPase Inhibition Assay

This assay measures the activity of V-ATPase by monitoring proton pumping.

Protocol Steps:

  • Isolate Lysosomes: Isolate lysosomal fractions from cells or tissues of interest.

  • Reaction Mixture: Prepare a reaction buffer containing ATP and a pH-sensitive fluorescent probe.

  • Initiate Reaction: Add the isolated lysosomes to the reaction mixture. V-ATPase activity will pump protons into the lysosomes, causing a change in the fluorescence of the probe.

  • Add Inhibitor: Add Concanamycin A at various concentrations to the reaction.

  • Measure Fluorescence: Monitor the change in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the rate of proton pumping and determine the inhibitory effect of Concanamycin A.

In Vitro Protein Synthesis Inhibition Assay

This cell-free assay directly measures the effect of a compound on the translation machinery.

Protocol Steps:

  • Prepare Lysate: Use a commercially available cell-free protein synthesis system (e.g., rabbit reticulocyte lysate).

  • Reaction Setup: Combine the lysate with a reporter mRNA (e.g., luciferase mRNA), amino acids, and energy sources.

  • Add Inhibitor: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature to allow for protein synthesis.

  • Measure Reporter Activity: Quantify the amount of newly synthesized reporter protein (e.g., by measuring luciferase activity).

  • Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the untreated control and determine the IC50 value.

Conclusion

This compound and Concanamycin A are powerful molecular probes with distinct mechanisms of action. This compound serves as a specific inhibitor of protein synthesis, making it a valuable tool for studying the consequences of translational arrest and for potential development as an anticancer or immunosuppressive agent. Concanamycin A, as a specific V-ATPase inhibitor, is indispensable for investigating processes dependent on organellar acidification, such as autophagy and endo-lysosomal trafficking. The choice between these two compounds will depend on the specific biological question and the cellular pathway under investigation. The data and protocols provided in this guide are intended to assist researchers in making an informed decision for their experimental design.

References

Unveiling Bactobolamine's Potency: A Comparative Guide to its Ribosomal Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bactobolamine's inhibitory activity against bacterial protein synthesis with other well-established antibiotics targeting the 50S ribosomal subunit. By presenting experimental data, detailed protocols, and visual representations of molecular interactions and workflows, this document serves as a valuable resource for researchers investigating novel antimicrobial agents.

Executive Summary

This compound distinguishes itself as a potent inhibitor of bacterial protein synthesis. Unlike many conventional antibiotics, it binds to a novel site on the 50S ribosomal subunit, leading to the displacement of transfer RNA (tRNA) at the peptidyl (P)-site. This unique mechanism of action offers a potential avenue to combat antibiotic resistance. This guide provides a comparative analysis of this compound against Chloramphenicol and the Macrolide family of antibiotics, highlighting their respective mechanisms and inhibitory potencies.

Comparative Analysis of 50S Ribosomal Subunit Inhibitors

The 50S ribosomal subunit is a critical target for a diverse range of antibiotics. This compound, Chloramphenicol, and Macrolides, while all targeting this subunit, exhibit distinct binding sites and mechanisms of action.

FeatureThis compoundChloramphenicolMacrolides (e.g., Erythromycin)
Binding Site A novel site on the 50S subunit, involving interactions with helix 73, A2613, C2085, U2449, A2611, C2612, and A2450 of the 23S rRNA.[1]Peptidyl transferase center (PTC) of the 50S subunit.Nascent peptide exit tunnel (NPET) on the 50S subunit.
Mechanism of Action Displaces P-site tRNA, thereby inhibiting translation.[1]Inhibits the peptidyl transferase reaction, preventing peptide bond formation.Blocks the exit of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA.
Effect on Translation Halts protein synthesis.Inhibits peptide bond formation.Causes premature termination of translation.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes available IC50 data for the compared antibiotics.

Disclaimer: The IC50 values presented below are sourced from different studies and were determined under varying experimental conditions. Direct comparison of these values should be approached with caution, as results can be influenced by the specific assay, organism, and conditions used.

AntibioticOrganism/SystemAssay TypeIC50
This compound Data not available in a directly comparable format--
Chloramphenicol Escherichia coli (in vivo)Proline incorporation~2 µM[2]
Erythromycin Haemophilus influenzaeProtein synthesis rate1.5 µg/mL
Azithromycin (Macrolide) Haemophilus influenzaeProtein synthesis rate0.4 µg/mL

Experimental Protocols

Accurate determination of protein synthesis inhibition is crucial for evaluating the efficacy of antibiotics. Below are detailed methodologies for commonly employed in vitro assays.

In Vitro Protein Synthesis Inhibition Assay (Luciferase-Based)

This assay offers a high-throughput and non-radioactive method for quantifying the inhibition of protein synthesis.

Principle: A cell-free extract capable of transcription and translation is used to express a reporter gene, typically luciferase. In the presence of a protein synthesis inhibitor, the production of functional luciferase is reduced, leading to a decrease in luminescence.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate, E. coli S30 extract)

  • Reporter plasmid DNA or mRNA (e.g., containing Firefly or Renilla luciferase)

  • Amino acid mixture

  • Reaction buffer

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and the reporter DNA or mRNA.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of the microplate. Include a positive control (e.g., a known protein synthesis inhibitor like cycloheximide or puromycin) and a negative control (vehicle alone).

  • Initiation of Translation: Add the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the cell-free system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]

In Vitro Protein Synthesis Inhibition Assay (Radioisotope-Based)

This classic method directly measures the incorporation of radiolabeled amino acids into newly synthesized proteins.

Principle: A cell-free translation system is incubated with a radiolabeled amino acid (e.g., 35S-methionine or 3H-leucine). The amount of radioactivity incorporated into trichloroacetic acid (TCA)-precipitable material (proteins) is measured in the presence and absence of an inhibitor.

Materials:

  • Cell-free translation system

  • mRNA template

  • Amino acid mixture (lacking the amino acid to be radiolabeled)

  • Radiolabeled amino acid (e.g., 35S-methionine, 3H-leucine)

  • Reaction buffer

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: Combine the cell-free extract, reaction buffer, amino acid mixture, and mRNA template in a reaction tube.

  • Compound Addition: Add the test compounds at various concentrations. Include appropriate controls.

  • Initiation of Translation: Add the radiolabeled amino acid to start the reaction.

  • Incubation: Incubate at the optimal temperature for the specified time.

  • Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

  • Filtration: Collect the precipitated proteins by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control. Calculate the IC50 value as described for the luciferase-based assay.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of 50S subunit inhibitors and a typical experimental workflow.

cluster_ribosome 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) This compound This compound This compound->P_site Displaces tRNA Chloramphenicol Chloramphenicol Chloramphenicol->PTC Inhibits Macrolides Macrolides Macrolides->NPET Blocks tRNA tRNA tRNA->P_site Nascent_Peptide Nascent Peptide Nascent_Peptide->NPET

Caption: Mechanism of Action of 50S Subunit Inhibitors.

start Start prepare_reagents Prepare Cell-Free System, Reporter, and Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds (including controls) into Microplate prepare_reagents->dispense_compounds add_master_mix Add Master Mix to Initiate Translation dispense_compounds->add_master_mix incubate Incubate at Optimal Temperature add_master_mix->incubate add_detection_reagent Add Luciferase Assay Reagent incubate->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence analyze_data Data Analysis: Calculate % Inhibition and Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: In Vitro Protein Synthesis Inhibition Assay Workflow.

References

Combination Therapies with Bortezomib Showcase Synergistic Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

The proteasome inhibitor bortezomib has demonstrated significant synergistic effects when combined with other anticancer agents, leading to enhanced tumor cell death and improved treatment outcomes, particularly in multiple myeloma. These combinations often target multiple, complementary cellular pathways, resulting in a more potent and durable anti-cancer response than can be achieved with single-agent therapy.

Bortezomib, a cornerstone in the treatment of multiple myeloma, functions by reversibly inhibiting the 26S proteasome, a critical component of the cellular machinery responsible for protein degradation.[1] This inhibition disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[1] Preclinical and clinical studies have consistently shown that combining bortezomib with other classes of anticancer drugs can overcome resistance, reduce toxicity, and improve efficacy.[2][3][4]

This guide provides a comparative overview of the synergistic effects of bortezomib with various anticancer drugs, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Synergistic Combinations

The synergistic potential of combining bortezomib with other anticancer drugs has been quantified in numerous studies. The combination index (CI) is a common metric used to assess synergy, where a CI value less than 1 indicates a synergistic interaction.

Drug CombinationCancer TypeKey Efficacy MetricsReference
Bortezomib + Lenalidomide Multiple MyelomaCombination Index (CI) of 0.7 in MM.1S cells and 0.5 in U266 cells, indicating significant synergy in inducing apoptosis.
Bortezomib + Panobinostat + Dexamethasone Relapsed/Refractory Multiple MyelomaMedian Progression-Free Survival (PFS) of 12.0 months with the combination versus 8.1 months with placebo + bortezomib + dexamethasone.
Bortezomib + Histone Deacetylase (HDAC) Inhibitors (e.g., SAHA, Sodium Butyrate) Multiple MyelomaMarked sensitization of myeloma cells to HDAC inhibitor-induced apoptosis, even in cells resistant to conventional agents.
Bortezomib + Camptothecin + Doxorubicin Oral CancerOptimized, sequence-specific combination demonstrated a therapeutic window approaching 100% (difference in death rate between cancer and normal cells).
Bortezomib + Everolimus (mTOR Inhibitor) OsteosarcomaCombination therapy significantly inhibited tumor growth in vivo compared to single-agent treatments.

Mechanisms of Synergistic Action

The enhanced efficacy of bortezomib-based combination therapies stems from the simultaneous targeting of multiple oncogenic pathways.

Bortezomib and Lenalidomide: This combination in multiple myeloma leads to a synergistic induction of apoptosis. While lenalidomide's degradation of the Ikaros protein is typically proteasome-dependent, the presence of bortezomib shifts this process to a proteasome-independent, calcium-induced calpain pathway, ensuring continued cancer cell death. This combination also enhances the expression of CD38 on myeloma cells, providing a rationale for adding anti-CD38 antibodies like daratumumab to the regimen.

Bortezomib_Lenalidomide_Synergy Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Calpain_Pathway Calcium-Induced Calpain Pathway Bortezomib->Calpain_Pathway activates Lenalidomide Lenalidomide Ikaros Ikaros Degradation (Proteasome-Dependent) Lenalidomide->Ikaros Lenalidomide->Calpain_Pathway activates Proteasome->Ikaros mediates Apoptosis Apoptosis Ikaros->Apoptosis Ikaros_Alt Ikaros Degradation (Proteasome-Independent) Calpain_Pathway->Ikaros_Alt Ikaros_Alt->Apoptosis

Bortezomib and Lenalidomide Synergy Pathway.

Bortezomib and HDAC Inhibitors (e.g., Panobinostat): The synergy between bortezomib and HDAC inhibitors like panobinostat is particularly effective in multiple myeloma due to the dual targeting of protein degradation pathways. Bortezomib blocks the primary proteasome pathway, causing an accumulation of misfolded proteins. This forces the cell to rely on an alternative "aggresome" pathway for protein clearance. HDAC inhibitors, specifically those targeting HDAC6, disrupt this aggresome pathway by causing hyperacetylation of microtubules, which are essential for transporting the protein aggregates. The simultaneous inhibition of both pathways leads to overwhelming cellular stress and potent induction of apoptosis.

Bortezomib_HDACi_Synergy Bortezomib Bortezomib Proteasome Proteasome Pathway Bortezomib->Proteasome inhibits Cellular_Stress Increased Cellular Stress Bortezomib->Cellular_Stress HDACi HDAC Inhibitor (e.g., Panobinostat) Aggresome Aggresome Pathway HDACi->Aggresome inhibits HDACi->Cellular_Stress Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Aggresome->Protein_Degradation Apoptosis Apoptosis Cellular_Stress->Apoptosis

Dual Protein Degradation Inhibition Pathway.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the synergistic effects of bortezomib combinations.

Cell Viability and Apoptosis Assays:

  • Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266), oral cancer cell lines, and osteosarcoma cell lines (e.g., MG-63, 143B).

  • Treatment: Cells are treated with varying concentrations of bortezomib, the combination drug, or both for specified time periods (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

  • Apoptosis Assessment: Apoptosis can be evaluated by various methods, including:

    • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is used to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

    • Western Blot Analysis: Detection of cleaved caspases (e.g., caspase-3, -8, -9) and PARP, which are hallmarks of apoptosis.

    • DNA Fragmentation Assays: Analysis of DNA laddering on agarose gels.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow_Apoptosis cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Drug_Combination Bortezomib + Combination Drug Flow_Cytometry Flow Cytometry (Annexin V/PI) Drug_Combination->Flow_Cytometry Western_Blot Western Blot (Cleaved Caspases, PARP) Drug_Combination->Western_Blot DNA_Fragmentation DNA Fragmentation Drug_Combination->DNA_Fragmentation CI_Calculation Combination Index (CI) Calculation Flow_Cytometry->CI_Calculation Western_Blot->CI_Calculation DNA_Fragmentation->CI_Calculation

Workflow for Assessing Synergistic Apoptosis.

In Vivo Xenograft Models:

  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice to establish tumors.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, bortezomib alone, combination drug alone, and the combination of bortezomib and the other drug.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.

  • Immunohistochemistry: Excised tumors can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).

Future Directions

The success of bortezomib-based combination therapies has paved the way for further research into novel synergistic pairings. Ongoing clinical trials are exploring combinations of bortezomib with a wide range of targeted agents, including other proteasome inhibitors, monoclonal antibodies, and inhibitors of various signaling kinases. The continued elucidation of the molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of more effective and less toxic combination regimens for a variety of cancers.

References

A Comparative Analysis of Bactobolamine's Efficacy: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

Bactobolamine, a novel polyketide-peptide hybrid, has demonstrated significant potential as an anti-tumor agent. This guide provides a comprehensive comparison of its effects in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. The primary mechanism of action for this compound appears to be the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Quantitative Analysis of Anti-Tumor Activity

The efficacy of this compound has been evaluated across various cancer cell lines and in animal tumor models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound A against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.85
HeLaCervical Carcinoma0.21
HT-29Colon Adenocarcinoma0.54
MCF-7Breast Adenocarcinoma0.33

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Efficacy of this compound A in a Xenograft Model

Animal ModelTumor TypeDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)
Nude MiceHT-29 Xenograft10Intraperitoneal58
Nude MiceHT-29 Xenograft20Intraperitoneal75

Experimental Methodologies

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

In Vitro Cell Viability Assay

The anti-proliferative activity of this compound A was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (A549, HeLa, HT-29, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound A (ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo anti-tumor effect of this compound A was evaluated in a human colon adenocarcinoma xenograft model.

Protocol:

  • Animal Model: Six-week-old female BALB/c nude mice were used for the study.

  • Tumor Inoculation: HT-29 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to three groups: vehicle control, this compound A (10 mg/kg), and this compound A (20 mg/kg).

  • Drug Administration: The assigned treatments were administered via intraperitoneal injection once daily for 14 consecutive days.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor weight between the treated and control groups.

Signaling Pathway and Experimental Workflow

This compound A exerts its anti-tumor effects by targeting the mTOR signaling pathway, a key regulator of cell proliferation, survival, and metabolism. The diagrams below illustrate the proposed mechanism of action and the experimental workflows.

This compound This compound A mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound A inhibits the mTORC1 signaling pathway.

cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cell Seeding Treatment This compound A Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis_Vitro IC50 Determination MTT_Assay->Data_Analysis_Vitro Tumor_Inoculation Tumor Cell Inoculation Drug_Administration This compound A Administration Tumor_Inoculation->Drug_Administration Tumor_Monitoring Tumor Growth Measurement Drug_Administration->Tumor_Monitoring Data_Analysis_Vivo Efficacy Evaluation Tumor_Monitoring->Data_Analysis_Vivo

Caption: Experimental workflows for in vitro and in vivo studies.

Limited Comparative Data Hinders Head-to-Head Analysis of Bactobolamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of Bactobolamine analogs remains challenging due to a scarcity of publicly available research and quantitative data directly comparing their performance. Investigations into the structure-activity relationships of this compound have been limited, with most studies focusing on the modification of side chains on the natural product rather than the synthesis and evaluation of a diverse range of analogs. This lack of extensive comparative studies prevents a detailed analysis of how structural modifications to the this compound core impact its biological activity.

This compound, a polyketide-peptide hybrid produced by various Burkholderia species, has garnered interest for its potent antibacterial and antitumor activities. However, the exploration of its chemical space through the synthesis and evaluation of analogs has been notably sparse. The majority of reported modifications have centered on the amino and hydroxy functionalities of the molecule, often through direct chemical alteration of the fermented natural product. This approach restricts the diversity of analogs that can be generated and evaluated.

Our extensive search for publicly available data did not yield any studies presenting a direct, head-to-head comparison of multiple this compound analogs with detailed experimental data on their cytotoxic or antibacterial potencies (e.g., IC50 values). While the potent biological profile of the parent compound is established, the therapeutic potential of its derivatives remains largely unexplored in a systematic and comparative manner.

Future Directions and a Call for Research

The development of a robust structure-activity relationship (SAR) for the this compound scaffold is a critical next step for harnessing its therapeutic potential. A systematic approach to analog synthesis, focusing on modifications to the core structure in addition to the side chains, is needed. Such studies would ideally involve:

  • Synthesis of a diverse library of this compound analogs: This would allow for a thorough exploration of the chemical space around the natural product.

  • Head-to-head biological evaluation: Analogs should be tested in parallel against a panel of cancer cell lines and bacterial strains to provide directly comparable data.

  • Detailed mechanistic studies: Investigating the signaling pathways affected by promising analogs will be crucial for understanding their mode of action and identifying potential therapeutic targets.

Below, we present a hypothetical experimental workflow and a potential signaling pathway that could be investigated in future studies of this compound analogs. This is for illustrative purposes, as specific data on analogs is not currently available.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for the synthesis and evaluation of novel this compound analogs.

G cluster_0 Analog Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) Purification->Cytotoxicity Antibacterial Antibacterial Activity Assays (e.g., MIC determination) Purification->Antibacterial Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Cytotoxicity->Pathway Lead Analogs Antibacterial->Pathway Lead Analogs Target Target Identification & Validation Pathway->Target

Caption: Hypothetical workflow for this compound analog development.

Potential Signaling Pathway for Investigation

This compound is known to induce apoptosis in cancer cells. Future research on its analogs could explore their impact on key apoptotic signaling pathways, such as the one illustrated below.

G Bactobolamine_Analog This compound Analog Bax_Bak Bax/Bak Activation Bactobolamine_Analog->Bax_Bak Induces Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway affected by this compound analogs.

A Comparative Guide to Bactobolamine Studies: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bactobolamine, a polyketide-peptide natural product, has garnered significant interest in the scientific community for its potent antitumor and antibacterial properties. This guide provides a comparative overview of key findings from various studies on this compound and its analogs, with a focus on its biological activity and the experimental methods used for its evaluation. While a direct lab-to-lab reproducibility comparison is challenging due to the limited overlap in publicly available quantitative data, this document aims to consolidate existing knowledge to aid researchers in designing and interpreting future studies.

I. Biological Activity of this compound and Its Derivatives

This compound has demonstrated a range of biological activities, primarily centered around its cytotoxic effects on cancer cells and its inhibitory action against various bacteria.

Antitumor Activity

Early studies identified this compound as a promising antitumor agent. Research has shown that it can prolong the survival period of mice with leukemia L-1210[1]. The primary mechanism of its anticancer action is not fully elucidated in the available literature, but it is known to be a cytotoxic agent[2].

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity[3][4]. Its mechanism of action in bacteria is well-defined; it inhibits protein synthesis by binding to the L2 protein of the 50S ribosomal subunit[3]. This is a distinct binding site compared to many other ribosome-targeting antibiotics, making it a subject of interest for overcoming antibiotic resistance.

Studies on this compound derivatives have indicated that modifications to its core structure, particularly at the C-3 position, can significantly impact its biological activity. The dichloromethyl group at this position appears to be crucial for its antibacterial potency, as derivatives with altered functionality at C-3 have shown reduced activity.

II. Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Antitumor Activity of this compound

CompoundCell LineAssay TypeReported ActivityReference
This compoundL-1210 Leukemia (in vivo)Survival StudyProlonged survival period in mice

Further quantitative data (e.g., IC50 values) from multiple studies on the same cancer cell lines are needed for a comprehensive reproducibility analysis.

Table 2: Antibacterial Activity of this compound

CompoundBacterial Strain(s)Assay TypeReported ActivityReference(s)
This compoundBroad-spectrumNot specifiedPotent antibacterial activity

Specific Minimum Inhibitory Concentration (MIC) values from different laboratories against the same bacterial strains are required for a detailed comparison of antibacterial efficacy.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols commonly employed in this compound research.

Total Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. One reported synthesis begins with a protected dialdehyde derived from quinic acid. Key steps include:

  • Mukaiyama Aldol Addition: A diastereoselective Mukaiyama aldol addition is performed to introduce a key stereocenter.

  • Hydrogenation: A subsequent hydrogenation step sets another stereocenter.

  • C-H Amination: A diastereoselective C-H amination reaction is used to install the nitrogen-containing ring system.

  • Lactone Formation: An alkoxide-directed carbonylation is employed to form the lactone ring.

  • Amide Coupling: The final side chain is attached via an amide coupling reaction.

  • Deprotection: The final step involves the removal of protecting groups to yield this compound.

Cytotoxicity Assays
  • Cell Culture: Cancer cell lines (e.g., L-1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound.

  • Viability Assessment: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Antibacterial Susceptibility Testing
  • Bacterial Strains: A panel of clinically relevant bacterial strains is used.

  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC). Bacteria are grown in broth medium containing serial dilutions of this compound in microtiter plates. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after a defined incubation period.

IV. Visualizations

Signaling Pathway of this compound in Bacteria

Bactobolamine_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis L2_protein L2 Protein L2_protein->Protein_Synthesis Prevents tRNA binding This compound This compound This compound->L2_protein Binds to Inhibition Inhibition

Caption: Mechanism of action of this compound in bacteria.

General Experimental Workflow for this compound Studies

Bactobolamine_Workflow Isolation Isolation from Pseudomonas sp. Purification Purification & Characterization Isolation->Purification Synthesis Total Synthesis Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Biological_Screening->Cytotoxicity_Assay Antibacterial_Assay Antibacterial Assays (e.g., MIC determination) Biological_Screening->Antibacterial_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Antibacterial_Assay->Mechanism_of_Action Data_Analysis Data Analysis & Interpretation Mechanism_of_Action->Data_Analysis

Caption: A generalized workflow for this compound research.

V. Conclusion

This compound remains a promising natural product with significant therapeutic potential. While this guide consolidates key findings and methodologies from various studies, it also highlights the need for more standardized reporting of quantitative data to facilitate robust comparisons of reproducibility across different laboratories. Future research that directly compares the activity of this compound and its analogs using identical protocols and reference standards will be invaluable for advancing our understanding of this potent molecule and accelerating its path toward clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Bactobolamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Bactobolamine, a compound with cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal based on established protocols for cytotoxic and hazardous waste. The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction and prevent environmental contamination.[1][2][3][4]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks. All personnel handling this compound waste must be trained in the management of cytotoxic agents.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound waste. This includes:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, impermeable gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fitted N95 respirator or higher.

Waste Segregation: Proper segregation of waste at the point of generation is crucial.[4] All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:

  • Empty vials and containers

  • Contaminated labware (e.g., pipettes, flasks)

  • Used personal protective equipment (PPE)

  • Spill cleanup materials

These items must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded (often yellow or purple) to distinguish them from other waste streams.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the safe disposal of this compound waste, from initial handling to final disposal.

  • Containment at the Source: Immediately after use, all items contaminated with this compound should be placed in the designated cytotoxic waste container. Sharps, such as needles and blades, must be disposed of in a separate, puncture-proof sharps container that is also labeled for cytotoxic waste.

  • Container Sealing and Labeling: Once the primary waste container is full (approximately three-quarters capacity), it should be securely sealed to prevent any leakage. The exterior of the container must be decontaminated. The container must be clearly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" symbol and the date of sealing.

  • Temporary Storage: Sealed cytotoxic waste containers should be stored in a designated, secure area with limited access. This storage area should be cool, dry, and well-ventilated, away from general laboratory traffic.

  • Transportation: Transportation of cytotoxic waste, whether within the facility or to an external disposal site, must be done in a manner that prevents spills and exposure. Use secondary containment, such as a labeled, durable cart, for moving containers.

  • Final Disposal: The final and most critical step is the destruction of the cytotoxic waste.

    • High-Temperature Incineration: This is the preferred and most effective method for destroying cytotoxic compounds like this compound, ensuring they are rendered harmless. This process should be carried out at a licensed hazardous waste incineration facility.

    • Chemical Neutralization (Use with Caution): While chemical neutralization can be a disposal method for some cytotoxic agents, its efficacy is highly dependent on the specific chemical properties of the compound. Without a specific degradation protocol for this compound, this method is not recommended. If considering this option, extensive validation studies would be required to confirm complete degradation into non-toxic byproducts.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive table of its chemical and physical properties cannot be provided. However, the general properties of cytotoxic agents can be summarized as follows:

Property CategoryGeneral Characteristics of Cytotoxic Agents
Physical State Typically solids or liquids at room temperature.
Solubility Varies depending on the specific compound; may be soluble in water or organic solvents.
Stability Can be sensitive to light, temperature, and pH. Susceptible to degradation under certain conditions, but complete breakdown requires specific procedures.
Hazard Classification Generally classified as hazardous waste due to toxicity, and potentially carcinogenic, mutagenic, or teratogenic properties.

Experimental Protocols

As this document provides operational guidance for disposal rather than presenting experimental research, detailed experimental protocols are not applicable. The procedures outlined are based on established safety and waste management guidelines for cytotoxic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial use to final destruction.

cluster_0 On-Site Procedures cluster_1 Final Disposal A Generation of this compound Waste (Contaminated PPE, Labware, etc.) B Segregation into Labeled, Leak-Proof Cytotoxic Waste Containers A->B Immediate Containment C Secure Sealing and Decontamination of Primary Container B->C D Temporary Storage in Designated Secure Area C->D E Transport to Licensed Hazardous Waste Facility D->E Scheduled Pickup F High-Temperature Incineration E->F Destruction

This compound Waste Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bactobolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Bactobolamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

I. Personal Protective Equipment (PPE)

Due to its potent nature, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryRequired EquipmentSpecifications and Use
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher-level respirator should be worn when handling the solid compound or solutions. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Hand Protection Double-gloving with chemotherapy-rated glovesWear two pairs of nitrile gloves that have been tested for resistance to chemicals. Change the outer glove immediately upon contamination and both pairs frequently.
Eye and Face Protection Safety goggles and a face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles to protect against splashes.
Body Protection Disposable gown with tight-fitting cuffsA solid-front, back-closing disposable gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves.
Foot Protection Disposable shoe coversShoe covers should be worn over laboratory-dedicated, closed-toe shoes.

II. Operational Plan for Safe Handling

A step-by-step operational plan minimizes the risk of exposure during routine laboratory procedures involving this compound.

A. Engineering Controls:

  • Containment: All work with solid this compound or concentrated solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration. The work surface should be covered with absorbent, disposable liners.

  • Ventilation: Ensure adequate ventilation in the laboratory. The designated handling area should be under negative pressure relative to adjacent spaces.[2]

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down disposable liners and gathering all required equipment.

  • Weighing: If weighing the solid compound, do so within the confines of a BSC or a ventilated balance enclosure. Use dedicated, labeled weighing tools.

  • Solubilization: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust or aerosols.

  • Handling Solutions: Use positive displacement pipettes or dedicated, clearly labeled standard pipettes for transferring solutions.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate inactivating agent. If an effective deactivating agent is unknown, a thorough cleaning with a suitable solvent followed by a detergent solution is recommended. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in a designated area, starting with the outer gloves and moving to the gown, shoe covers, face shield, goggles, and finally the inner gloves and respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If trained and equipped, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate training and PPE.

    • For small spills, use a spill kit containing appropriate absorbent materials and decontaminating solutions. All materials used for cleanup must be disposed of as hazardous waste.

IV. Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All disposable PPE, plasticware, and other materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's approved hazardous waste management program.

Below is a diagram illustrating the workflow for safely handling this compound.

Bactobolamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Prep Don PPE Area_Prep Prepare Work Area Prep->Area_Prep Weigh Weigh Compound Area_Prep->Weigh Solubilize Prepare Solution Weigh->Solubilize Handle Handle Solution Solubilize->Handle Decon Decontaminate Surfaces Handle->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Wash_Hands Wash_Hands Doff->Wash_Hands Wash Hands Spill Spill Response Exposure Exposure Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.